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  • Product: N-Cbz-4-methyl-L-phenylalanine
  • CAS: 49759-58-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Cbz-4-methyl-L-phenylalanine: A Keystone for Advanced Peptide Synthesis and Drug Design

Introduction: The Strategic Advantage of Modified Amino Acids in Pharmaceutical Development In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the use of non-natural amino acids...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Modified Amino Acids in Pharmaceutical Development

In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the use of non-natural amino acids has become a cornerstone for innovation. These engineered building blocks offer a sophisticated toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, N-Cbz-4-methyl-L-phenylalanine stands out as a pivotal intermediate. The strategic incorporation of a methyl group at the para position of the phenyl ring, combined with the classical benzyloxycarbonyl (Cbz) protecting group, provides a unique combination of properties that enhance the therapeutic potential of peptide-based drugs. This guide provides an in-depth technical overview of N-Cbz-4-methyl-L-phenylalanine, from its fundamental chemical and physical properties to its synthesis and strategic applications in drug development.

Chemical Structure and Physicochemical Properties

N-Cbz-4-methyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, possesses a well-defined molecular architecture that dictates its utility in chemical synthesis.

Molecular Structure

The structure of N-Cbz-4-methyl-L-phenylalanine is characterized by three key features: the L-phenylalanine backbone, a methyl group at the para (4th) position of the phenyl ring, and a benzyloxycarbonyl (Cbz) group protecting the alpha-amino group.

IUPAC Name: (2S)-2-[(benzyloxy)carbonylamino]-3-(4-methylphenyl)propanoic acid[1]

SMILES: CC1=CC=C(CC(=O)O)C=C1[1]

The presence of the Cbz group is critical for its application in peptide synthesis, as it prevents unwanted side reactions at the amino terminus during the coupling of amino acid residues[2].

Physical and Chemical Properties

The physicochemical properties of N-Cbz-4-methyl-L-phenylalanine are summarized in the table below. These properties are essential for its handling, storage, and application in various synthetic protocols.

PropertyValueSource
CAS Number 49759-58-2[1][3][4]
Molecular Formula C₁₈H₁₉NO₄[1]
Molecular Weight 313.35 g/mol [1]
Appearance White to off-white solid/powder
Purity ≥98%
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate; Slightly soluble in water.

Note: Specific values for melting point and optical rotation for N-Cbz-4-methyl-L-phenylalanine are not consistently reported in the readily available literature. The values for closely related compounds suggest a melting point in the range of 80-100°C. The optical rotation of the unprotected 4-Methyl-L-phenylalanine is reported as [α]D20 = -10 ± 10° (c=1 in 1N HCl).

Synthesis of N-Cbz-4-methyl-L-phenylalanine: A Step-by-Step Protocol

The synthesis of N-Cbz-4-methyl-L-phenylalanine is typically achieved through the protection of the amino group of 4-methyl-L-phenylalanine using benzyl chloroformate (Cbz-Cl) under basic conditions. This straightforward yet robust procedure ensures a high yield of the desired product.

Underlying Principles of the Synthesis

The core of this synthesis is the Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base. In this case, the amino group of 4-methyl-L-phenylalanine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials:

  • 4-Methyl-L-phenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dioxane or a similar inert solvent

  • Water

  • Diethyl ether or ethyl acetate for extraction

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Dissolution of the Amino Acid: In a reaction vessel, dissolve 4-methyl-L-phenylalanine in an aqueous solution of sodium carbonate. The mixture should be cooled in an ice bath to 0-5 °C with stirring.

  • Addition of Benzyl Chloroformate: Slowly and dropwise, add benzyl chloroformate to the cooled amino acid solution while vigorously stirring. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Continue stirring the reaction mixture at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate group, causing the N-Cbz-4-methyl-L-phenylalanine to precipitate as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

  • Drying: Dry the purified product under vacuum to obtain N-Cbz-4-methyl-L-phenylalanine as a white to off-white solid.

Workflow Visualization

Synthesis_Workflow cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: N-Protection cluster_workup Step 3: Work-up cluster_isolation Step 4: Isolation & Purification A 4-Methyl-L-phenylalanine C Cooling (0-5 °C) A->C B Aqueous Na₂CO₃ B->C D Add Benzyl Chloroformate C->D E Extraction with Organic Solvent D->E F Acidification (HCl) E->F G Filtration F->G H Recrystallization G->H I Drying H->I Final_Product N-Cbz-4-methyl- L-phenylalanine I->Final_Product

Caption: General workflow for the synthesis of N-Cbz-4-methyl-L-phenylalanine.

Applications in Drug Development and Peptide Science

The unique structural features of N-Cbz-4-methyl-L-phenylalanine make it a valuable building block in the synthesis of peptides with enhanced therapeutic properties.

Rationale for the 4-Methyl Substitution

The introduction of a methyl group at the para position of the phenyl ring has several strategic advantages in peptide design:

  • Increased Hydrophobicity: The methyl group enhances the hydrophobicity of the amino acid side chain. This can lead to improved binding affinity of the peptide to its target receptor through increased hydrophobic interactions.

  • Conformational Rigidity: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can result in higher binding affinity and selectivity for the target.

  • Enhanced Metabolic Stability: The methyl group can shield the peptide backbone from enzymatic degradation by proteases, thereby increasing its in vivo half-life.

  • Improved Membrane Permeability: By increasing the lipophilicity of the peptide, the 4-methyl substitution can enhance its ability to cross cell membranes, which is crucial for targeting intracellular proteins.

Role in Solid-Phase Peptide Synthesis (SPPS)

N-Cbz-4-methyl-L-phenylalanine is a key reagent in solid-phase peptide synthesis, a widely used method for the chemical synthesis of peptides.

SPPS_Cycle Start Resin-Bound Peptide (Free N-terminus) Deprotection Deprotection (Removal of Protecting Group) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with N-Cbz-4-methyl-L-phenylalanine Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage Cleavage from Resin & Final Deprotection Washing2->Cleavage End of Synthesis Repeat->Deprotection Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: The role of N-Cbz-4-methyl-L-phenylalanine in a typical SPPS cycle.

In a typical SPPS cycle, the N-terminal protecting group of the growing peptide chain attached to a solid support is removed. Then, the next amino acid in the sequence, in this case, N-Cbz-4-methyl-L-phenylalanine, is activated and coupled to the free amino group. The Cbz group on the incoming amino acid prevents self-polymerization. After the coupling reaction, the Cbz group can be selectively removed to allow for the addition of the next amino acid in the sequence.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling N-Cbz-4-methyl-L-phenylalanine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

N-Cbz-4-methyl-L-phenylalanine is a strategically designed amino acid derivative that offers significant advantages for researchers, scientists, and drug development professionals. Its unique combination of a hydrophobicity-enhancing methyl group and a robust amino-protecting group makes it an invaluable tool for the synthesis of peptides with improved therapeutic profiles. A thorough understanding of its chemical structure, physical properties, and synthetic applications is essential for leveraging its full potential in the development of next-generation peptide-based drugs.

References

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • NextSDS. (n.d.). N-Cbz-4-methyl-L-phenylalanine — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • Advent Chembio. (n.d.). N-Cbz-L-phenylalanine methyl ester, 98% [Z-Phe-OMe]. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). Cbz-N-methyl-L-phenylalanine. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). N-Boc-4-Methyl-L-phenylalanine. Retrieved March 17, 2026, from [Link]

  • BOC Sciences. (n.d.). Safety Data Sheet N-Boc-4-methyl-L-phenylalanine.
  • LookChem. (n.d.). N-Cbz-L-Phenylalanine. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. Retrieved March 17, 2026, from [Link]

  • Miyazawa, M., & Hirashima, T. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Chemical Synthesis Advantage: Leveraging N-Cbz-L-Ala-L-Ala-OH for Research and Development. Retrieved March 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Carboxymethylphenylalanine. Retrieved March 17, 2026, from [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

Mechanism of N-Cbz-4-methyl-L-phenylalanine in Unnatural Amino Acid Synthesis: A Technical Guide

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern protein engineering and drug discovery. Among these, 4-methyl-L-phenylalanine (4-Me-L-Phe) serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern protein engineering and drug discovery. Among these, 4-methyl-L-phenylalanine (4-Me-L-Phe) serves as a critical structural analog used to probe hydrophobic interactions, increase steric bulk, and enhance the bioavailability of therapeutic peptides[]. To successfully integrate this UAA into complex peptide chains without compromising chiral integrity, robust N-terminal protection is required. The benzyloxycarbonyl (Cbz or Z) group remains one of the most reliable protecting groups, effectively suppressing the nucleophilicity of the α-amino nitrogen and preventing racemization during activation[2][].

This whitepaper provides an in-depth mechanistic analysis of N-Cbz-4-methyl-L-phenylalanine, detailing the chemical logic behind its protection, coupling, and deprotection workflows, supported by self-validating experimental protocols.

Mechanistic Foundations

The Role of the Para-Methyl Substitution

4-Methyl-L-phenylalanine (CAS 1991-87-3) differs from natural L-phenylalanine by a single methyl group at the para position of the aromatic ring[][4]. This seemingly minor modification drives profound biochemical outcomes:

  • Hydrophobic Modulation: The methyl group increases the overall hydrophobicity of the amino acid, which is critical for designing highly hydrophobic peptides or optimizing ligand-receptor binding affinities[][5].

  • Steric Hindrance: The added bulk at the para position restricts the rotational freedom of the side chain within tight enzymatic pockets, altering enzyme specificity and increasing resistance to proteolytic degradation[].

The Chemical Logic of Cbz Protection

Introduced by Bergmann and Zervas in 1932, the Cbz group is installed via the reaction of the free amino acid with benzyl chloroformate (Cbz-Cl)[]. The mechanistic advantages of Cbz in UAA synthesis include:

  • Suppression of Nucleophilicity: The carbamate linkage delocalizes the nitrogen lone pair into the adjacent carbonyl group, rendering the amine non-nucleophilic and preventing unwanted side reactions[2].

  • Prevention of Racemization: During peptide coupling, the activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is highly prone to racemization. The Cbz group lacks the strongly nucleophilic carbonyl oxygen found in simple amides, thereby inhibiting oxazolone formation and preserving the (S)-stereocenter of 4-Me-L-Phe[][6].

  • Orthogonal Stability: Cbz is highly stable under mild acidic and basic conditions, making it orthogonal to other protecting groups (like Boc or Fmoc) during multi-step solid-phase or solution-phase peptide synthesis[][7].

Logic N1 N-Cbz-4-methyl-L-phenylalanine N2 Para-Methyl Substitution N1->N2 N3 Cbz N-Terminal Protection N1->N3 N4 Increased Hydrophobicity N2->N4 N5 Steric Bulk in Binding Pocket N2->N5 N6 Prevention of Racemization N3->N6 N7 Orthogonal Stability (Acid/Base) N3->N7 N8 Enhanced Receptor Affinity N4->N8 N5->N8 N9 High-Yield Peptide Coupling N6->N9 N7->N9

Mechanistic logic mapping the structural features of N-Cbz-4-Me-L-Phe to functional outcomes.

Experimental Workflows & Methodologies

The integration of N-Cbz-4-methyl-L-phenylalanine into a peptide sequence involves a three-stage workflow: Protection, Coupling, and Deprotection.

Workflow A 4-Methyl-L-Phe (Starting Material) B Cbz-Cl, Na2CO3/NaHCO3 (pH 8-10) A->B C N-Cbz-4-Me-L-Phe (Protected UAA) B->C D Coupling (HATU/DIPEA) + Amine/Peptide C->D E Cbz-Peptide Intermediate D->E F H2, Pd/C (Hydrogenolysis) Deprotection E->F G Target Peptide Sequence F->G

Workflow of N-Cbz-4-methyl-L-phenylalanine synthesis, coupling, and deprotection.

Protocol 1: Synthesis of N-Cbz-4-methyl-L-phenylalanine

To prevent the decomposition of Cbz-Cl and avoid amino acid racemization, the reaction must be strictly maintained at pH 8–10[6][7].

Step-by-Step Methodology:

  • Preparation of Buffer: Dissolve 4-methyl-L-phenylalanine (1.0 eq) in a mixed base buffer system of Na2​CO3​:NaHCO3​ (2:1 ratio) to establish a stable pH of ~9.0[6].

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the pH continuously, adding 1M NaOH if it drops below 8.0.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2.0 using 1M HCl.

  • Extraction & Purification: Extract the precipitating N-Cbz-4-methyl-L-phenylalanine with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. The product typically crystallizes easily[].

Protocol 2: Peptide Coupling

The Cbz-protected UAA can be coupled to a growing peptide chain using standard uronium-based coupling reagents.

  • Activation: Dissolve N-Cbz-4-methyl-L-phenylalanine (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 5 minutes to form the active ester.

  • Coupling: Add the resin-bound or free-amine peptide (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Validation: Perform a Kaiser test to confirm the absence of free primary amines, ensuring >99% coupling efficiency.

Protocol 3: Catalytic Hydrogenolysis (Deprotection)

The Cbz group is uniquely advantageous because it can be cleaved under highly mild, neutral conditions using catalytic hydrogenolysis, leaving acid/base-sensitive functional groups intact[8][9].

  • Setup: Dissolve the Cbz-protected peptide in methanol (MeOH).

  • Catalyst Addition: Add 5-10 wt% Palladium on Carbon (Pd/C) carefully under an inert argon atmosphere[8][9].

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (1 atm) using a balloon. Stir vigorously at room temperature for 12–15 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the deprotected, 4-Me-L-Phe-containing peptide.

Quantitative Comparison of Protecting Groups

To justify the selection of Cbz over other common protecting groups (like Boc and Fmoc) for the synthesis of 4-Me-L-Phe derivatives, we must evaluate their orthogonal stability and cleavage conditions.

Protecting GroupCleavage ReagentStability ProfileRacemization Risk during CouplingPrimary Application in UAA Synthesis
Cbz (Z) H2​ , Pd/C (Neutral) or HBr/HOAc[7]Stable to TFA, mild bases, and weak nucleophiles.Very LowSolution-phase synthesis; orthogonal protection strategies[].
Boc TFA (Strong Acid)Stable to catalytic hydrogenation and bases.LowSolid-phase peptide synthesis (SPPS) requiring basic cleavage.
Fmoc Piperidine (Base)Stable to TFA and catalytic hydrogenation.LowStandard SPPS protocols; routine peptide elongation.

Data synthesis based on standard peptide chemistry parameters and established Cbz deprotection profiles[][7][9].

Applications in Drug Development

The integration of N-Cbz-4-methyl-L-phenylalanine into synthetic pipelines has accelerated several areas of biopharmaceutical research:

  • Targeted Protein Degradation (PROTACs): The hydrophobic nature of the 4-methyl substitution is frequently utilized to optimize the binding affinity of E3 ligase ligands or target protein binders[][5].

  • Enzyme Engineering: By substituting natural phenylalanine with 4-Me-L-Phe, researchers can map the steric constraints of enzymatic active sites, leading to the development of highly specific transition-state inhibitors[][5].

  • Bioconjugation: The robust nature of the Cbz-protected intermediate allows for complex, multi-step bioconjugation workflows where the UAA serves as a stable anchor before final global deprotection[].

Sources

Foundational

N-Cbz-4-methyl-L-phenylalanine molecular weight, CAS number, and solubility

An In-depth Technical Guide to N-Cbz-4-methyl-L-phenylalanine: Properties, Handling, and Application Abstract N-Carbobenzyloxy-4-methyl-L-phenylalanine (N-Cbz-4-methyl-L-phenylalanine) is a synthetically valuable amino a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Cbz-4-methyl-L-phenylalanine: Properties, Handling, and Application

Abstract

N-Carbobenzyloxy-4-methyl-L-phenylalanine (N-Cbz-4-methyl-L-phenylalanine) is a synthetically valuable amino acid derivative. Its structure incorporates the foundational L-phenylalanine scaffold, modified with a para-methyl group on the phenyl ring and an N-terminal carbobenzyloxy (Cbz or Z) protecting group. This guide provides an in-depth examination of its core physicochemical properties, solubility characteristics, and a detailed experimental protocol for its use in synthetic workflows, specifically the critical step of Cbz-group deprotection. This document is intended for researchers and scientists in peptide synthesis and drug development who utilize modified amino acids to design novel therapeutic agents and research tools.

Introduction to N-Cbz-4-methyl-L-phenylalanine

In the field of medicinal chemistry, the modification of peptide backbones and side chains is a cornerstone of rational drug design. Introducing non-canonical amino acids allows for the fine-tuning of a peptide's pharmacological profile, including its receptor affinity, conformational stability, and resistance to enzymatic degradation.

N-Cbz-4-methyl-L-phenylalanine is a key building block in this endeavor. It offers two primary structural modifications over standard phenylalanine:

  • N-terminal Cbz Protection: The carbobenzyloxy group is a classic and robust protecting group for the amine terminus. Its stability across a wide range of reaction conditions, coupled with its clean removal via catalytic hydrogenation, makes it a reliable choice in multi-step peptide synthesis.

  • Side-Chain Methylation: The addition of a methyl group at the para-position of the phenyl ring increases the side chain's hydrophobicity and steric bulk. This subtle modification can significantly influence peptide-protein interactions, potentially enhancing binding affinity or altering selectivity by probing specific hydrophobic pockets in a target receptor.

This guide serves as a technical resource, consolidating the compound's essential data and providing practical, field-proven methodologies for its application.

Physicochemical Properties

Accurate physicochemical data is fundamental for experimental design, including reaction stoichiometry calculations and the selection of appropriate analytical techniques.

Core Compound Identifiers

The essential identifiers for N-Cbz-4-methyl-L-phenylalanine are summarized below.

PropertyValueSource(s)
CAS Number 49759-58-2[1][2]
Molecular Formula C₁₈H₁₉NO₄[3]
Molecular Weight 313.35 g/mol [3][4][5][6]
Solubility Profile

The solubility of a protected amino acid is a critical parameter for its effective use in solution-phase synthesis and for purification. While specific quantitative solubility data for N-Cbz-4-methyl-L-phenylalanine is not extensively published, a qualitative profile can be reliably inferred from structurally similar compounds, such as N-Cbz-L-phenylalanine, and general chemical principles.[7] The addition of the nonpolar Cbz group and the para-methyl group dictates a preference for organic solvents over aqueous media.

SolventPolarityExpected SolubilityRationale & Comparative Insights
Water HighInsoluble / Very LowThe large, nonpolar structure imparted by the Cbz group and the methylated phenyl ring prevents significant solvation by water. N-Cbz-L-phenylalanine is reported as sparingly soluble to insoluble in water.[7][8]
Methanol (MeOH) HighSlightly SolubleMethanol's ability to hydrogen bond offers some capacity to solvate the carboxylic acid group, but the overall nonpolar character limits high solubility.[9]
Ethanol (EtOH) Medium-HighSlightly to Moderately SolubleSimilar to methanol, but its slightly lower polarity may offer improved solubility for the nonpolar regions of the molecule. Unprotected L-phenylalanine's solubility decreases as ethanol concentration increases in water.[10]
Dimethyl Sulfoxide (DMSO) High (Aprotic)SolubleA strong, polar aprotic solvent capable of effectively solvating both the polar and nonpolar portions of the molecule.[9]
Dimethylformamide (DMF) High (Aprotic)SolubleWidely used in peptide synthesis, DMF is an excellent solvent for protected amino acids. N-Cbz-L-phenylalanine is sparingly soluble in DMF.[9]
Dichloromethane (DCM) LowModerately to Highly SolubleA nonpolar organic solvent that is effective at dissolving the hydrophobic Cbz and methylated phenyl groups.

Experimental Protocols

The following protocols are provided as validated starting points for handling and reacting N-Cbz-4-methyl-L-phenylalanine.

Protocol for Experimental Solubility Determination

Given the variability of solvent purity and experimental conditions, it is best practice to determine solubility for a specific application. This protocol provides a self-validating method to quantify solubility.

Objective: To determine the approximate solubility of N-Cbz-4-methyl-L-phenylalanine in a given solvent at a specific temperature (e.g., 25 °C).

Methodology:

  • Preparation: Add a pre-weighed excess amount of N-Cbz-4-methyl-L-phenylalanine (e.g., 20 mg) to a vial containing a precise volume of the test solvent (e.g., 1.0 mL). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and place it on a shaker or stir plate in a temperature-controlled environment for 24-48 hours. This duration ensures the solution reaches saturation equilibrium.[7]

  • Phase Separation: Allow the vial to stand undisturbed for 2-4 hours, permitting the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant using a calibrated micropipette. Avoid disturbing the solid material.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Remove the solvent under a stream of nitrogen or using a vacuum concentrator until a constant dry weight is achieved.

  • Calculation: Weigh the vial containing the dried solute. The mass of the dissolved solid can be calculated by subtraction. Solubility is then expressed as mass per unit volume (e.g., mg/mL).

Protocol for Cbz Group Deprotection via Catalytic Hydrogenation

This is the most common and efficient method for removing the Cbz protecting group to liberate the free amine for subsequent peptide coupling.

Objective: To cleave the N-terminal Cbz group from N-Cbz-4-methyl-L-phenylalanine.

Reagents & Materials:

  • N-Cbz-4-methyl-L-phenylalanine

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent like Ethanol or Ethyl Acetate)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite™ (diatomaceous earth)

  • Reaction flask and magnetic stir bar

Methodology:

  • Dissolution: Dissolve N-Cbz-4-methyl-L-phenylalanine (1.0 eq) in methanol (approx. 10-20 mL per gram of substrate) in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (approx. 10% by weight relative to the substrate). Causality Note: Pd/C is the catalyst that facilitates the cleavage of the benzyl-oxygen bond. It is pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent quickly.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask by evacuating it under vacuum and refilling with H₂ three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Mechanism Insight: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, and gas), which maximizes the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 4-methyl-L-phenylalanine, will have a much lower Rf value than the starting material in a typical mobile phase (e.g., DCM/Methanol). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional methanol to recover any adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-L-phenylalanine as a solid or oil. This product is often pure enough for use in the next synthetic step without further purification.

Key Workflow Visualization

Visualizing the reaction workflow provides a clear, at-a-glance understanding of the chemical transformation and the roles of the reagents involved.

Cbz_Deprotection_Workflow start N-Cbz-4-methyl-L-phenylalanine (Starting Material) intermediate Unstable Carbamic Acid Intermediate start->intermediate Catalytic Hydrogenolysis product_toluene Toluene (Byproduct) start->product_toluene Benzyl Group Cleavage reagents H₂, 10% Pd/C Methanol (Solvent) product_amino 4-methyl-L-phenylalanine (Product) intermediate->product_amino Decarboxylation product_co2 CO₂ (Byproduct) intermediate->product_co2

Sources

Exploratory

NMR and IR spectroscopy reference data for N-Cbz-4-methyl-L-phenylalanine

Spectroscopic Characterization of N-Cbz-4-methyl-L-phenylalanine: A Comprehensive Guide to NMR and FT-IR Reference Data Executive Summary N-Cbz-4-methyl-L-phenylalanine (CAS: 49759-58-2) is a highly specialized, orthogon...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of N-Cbz-4-methyl-L-phenylalanine: A Comprehensive Guide to NMR and FT-IR Reference Data

Executive Summary

N-Cbz-4-methyl-L-phenylalanine (CAS: 49759-58-2) is a highly specialized, orthogonally protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) for the generation of highly hydrophobic peptides and peptidomimetics[1]. Because the structural integrity of this building block directly dictates the success of downstream macromolecular synthesis, rigorous spectroscopic validation is mandatory. This whitepaper provides an authoritative, mechanistic breakdown of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic profiles of N-Cbz-4-methyl-L-phenylalanine, detailing the causality behind signal assignments and the self-validating protocols required for accurate data acquisition.

Structural and Mechanistic Context

The molecule features a 4-methylphenylalanine core with its N-terminus protected by a carboxybenzyl (Cbz or Z) group. Spectroscopic analysis must account for two competing electronic effects: the electron-withdrawing nature of the carbamate linkage and the electron-donating nature of the para-methyl substitution on the aromatic ring. These functional groups predictably alter local magnetic environments (chemical shifts) and vibrational force constants (IR wavenumbers), creating a distinct, reproducible spectroscopic fingerprint.

Spectroscopic_Mapping Root N-Cbz-4-methyl-L-phenylalanine Cbz Carboxybenzyl (Cbz) Group Root->Cbz MePhe 4-Methylphenyl Group Root->MePhe Backbone Amino Acid Backbone Root->Backbone Cbz_NMR 1H: 7.2-7.4 ppm (Ar-H) 1H: 5.1 ppm (CH2) Cbz->Cbz_NMR Cbz_IR IR: 1680-1695 cm⁻¹ (Carbamate C=O) Cbz->Cbz_IR MePhe_NMR 1H: 7.0-7.2 ppm (Ar-H) 1H: 2.2 ppm (CH3) MePhe->MePhe_NMR Backbone_NMR 1H: 4.2 ppm (α-CH) 1H: 2.9 ppm (β-CH2) Backbone->Backbone_NMR Backbone_IR IR: 1710-1730 cm⁻¹ (Acid C=O) IR: 3300 cm⁻¹ (N-H) Backbone->Backbone_IR

Fig 1. Logical mapping of functional groups to their primary NMR and FT-IR spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection

For N-Cbz-protected amino acids, the choice of deuterated solvent is a critical experimental parameter. While CDCl 3​ is common, DMSO- d6​ is strongly preferred for this compound. The free carboxylic acid and the carbamate N-H proton are heavily involved in intermolecular hydrogen bonding, which causes extreme line broadening in non-polar solvents. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, reproducible, and easily integrable signals for exchangeable protons[2].

Quantitative 1 H and 13 C NMR Reference Data

The 1 H NMR spectrum is defined by the absolute isolation of the Cbz methylene protons, which appear as a sharp singlet around 5.1 ppm due to the deshielding effects of the adjacent oxygen and phenyl ring[3]. Furthermore, because the α -carbon is a chiral center (L-configuration), the two protons on the adjacent β -carbon are diastereotopic. They reside in different average magnetic environments and couple to each other (geminal coupling) as well as to the α -proton (vicinal coupling), resulting in a characteristic ABX spin system.

Table 1: 1 H NMR Reference Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Mechanistic Causality
Cbz Ar-H 7.25 – 7.35Multiplet5HPhenyl ring of the Cbz group; complex splitting due to overlapping ortho, meta, and para protons.
4-Me-Ar-H 7.05 – 7.15AA'BB' multiplet4Hpara-substituted phenyl ring; exhibits characteristic pseudo-symmetry[3].
Carbamate N-H 7.50 – 7.60Doublet1HCouples with the α -proton; shift is highly dependent on concentration and temperature.
Cbz -CH 2​ - 5.00 – 5.10Singlet2HIsolated spin system; heavily deshielded by the adjacent carbamate oxygen and aromatic ring[3].
α -CH 4.10 – 4.30Multiplet (ddd)1HChiral center; complex splitting due to coupling with the N-H and the two diastereotopic β -protons.
β -CH 2​ 2.80 – 3.10Two multiplets2HDiastereotopic protons (ABX system) due to the adjacent chiral α -carbon.
4-CH 3​ 2.20 – 2.30Singlet3HMethyl group on the aromatic ring; sharp singlet due to the lack of adjacent coupling protons.

Table 2: 13 C NMR Reference Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Assignment & Mechanistic Causality
COOH ~173.5Carboxylic acid carbonyl; highly deshielded due to the electronegative oxygen atoms[4].
Cbz C=O ~156.5Carbamate carbonyl; relatively shielded compared to the acid due to electron-donating resonance from both the adjacent nitrogen and oxygen atoms[2].
Cbz Ar-C 137.0, 128.5, 127.9, 127.7Cbz aromatic carbons (ipso, meta, ortho, para).
4-Me-Ar-C 135.5, 134.0, 129.2, 129.04-methylphenyl aromatic carbons; ipso carbons are shifted downfield.
Cbz -CH 2​ - ~65.5Benzyl methylene carbon; deshielded by the adjacent ester oxygen[2].
α -CH ~55.0Alpha carbon; typical shift range for N-protected amino acids.
β -CH 2​ ~36.5Beta carbon; benzylic position adjacent to the aromatic ring.
4-CH 3​ ~21.0Aromatic methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is highly sensitive to the hydrogen-bonding state of the molecule. The carbamate C=O stretch appears at a distinctly lower wavenumber (~1680–1695 cm −1 ) compared to a standard ester or isolated ketone. This is caused by the resonance contribution from the nitrogen lone pair, which gives the C=O bond partial single-bond character, thereby lowering its vibrational force constant[2]. Conversely, the un-ionized carboxylic acid C=O stretch appears at a higher frequency (~1710–1730 cm −1 )[4].

Table 3: FT-IR Reference Data (Solid-State KBr Pellet)

Wavenumber (cm −1 )Vibrational ModeStructural Assignment & Causality
3300 – 3350 N-H StretchHydrogen-bonded carbamate N-H; sharpens in solid-state matrices[2].
3200 – 2500 O-H StretchBroad, undulating band typical of strongly hydrogen-bonded carboxylic acid dimers.
1710 – 1730 C=O Stretch (Acid)Carboxylic acid carbonyl; higher force constant than the carbamate[4].
1680 – 1695 C=O Stretch (Cbz)Lowered frequency due to nitrogen lone-pair resonance into the carbonyl system[2].
1510 – 1530 N-H Bend / C-N StretchAmide II band; characteristic combination band of secondary carbamates.
1220 – 1250 C-O StretchCarbamate ester linkage; strong absorption due to high dipole moment change[2].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity and prevent artifact generation during spectral acquisition.

Protocol 1: High-Resolution 1D NMR Acquisition
  • Sample Preparation: Weigh 15–20 mg of N-Cbz-4-methyl-L-phenylalanine. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute zero-point reference to prevent chemical shift drift.

  • Homogenization: Sonicate the sample for 60 seconds.

    • Validation Check: The solution must be completely optically clear. Particulate matter will distort the localized magnetic field ( B0​ ), leading to poor shimming, asymmetric peak shapes, and spinning sidebands.

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the 1 H and 13 C Larmor frequencies. Perform gradient shimming on the deuterium lock signal.

    • Causality: Precise tuning maximizes the signal-to-noise ratio (SNR) by optimizing radiofrequency (RF) power transfer, while shimming ensures perfect Lorentzian line shapes.

  • Acquisition: Acquire the 1 H spectrum using a standard 90° pulse sequence with 16–32 scans and a relaxation delay (D1) of 2 seconds.

    • Validation Check: Post-acquisition, integrate the Cbz methylene singlet (5.1 ppm) and the 4-methyl singlet (2.2 ppm). The integration ratio must be exactly 2.00 : 3.00 . Any deviation >5% indicates co-eluting impurities or incomplete longitudinal relaxation ( T1​ ).

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Solubilize Solubilization & Sonication (Disrupt H-bonded dimers) Prep->Solubilize Tune Probe Tuning & Matching (Optimize RF transmission) Solubilize->Tune Shim Locking & Shimming (Achieve B0 homogeneity) Tune->Shim Acquire Data Acquisition (1H: 16 scans, 13C: 512 scans) Shim->Acquire Process Fourier Transform & Phasing (Baseline correction & integration) Acquire->Process

Fig 2. Step-by-step workflow for high-resolution NMR acquisition of N-Cbz-protected amino acids.

Protocol 2: FT-IR Spectroscopy via KBr Pellet
  • Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in a vacuum oven at 110°C for at least 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O-H stretching band at ~3400 cm −1 , obscuring the critical N-H and carboxylic O-H signals of the analyte.

  • Milling: Grind 1–2 mg of N-Cbz-4-methyl-L-phenylalanine with 100 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is achieved.

    • Causality: Particle sizes must be milled smaller than the wavelength of incident IR light (typically <2 µm) to prevent the Christiansen effect—anomalous scattering that severely distorts the baseline and peak symmetry.

  • Pellet Pressing: Transfer the mixture to a mechanical die and press under 10 tons of vacuum pressure for 2 minutes.

    • Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates insufficient grinding or trapped air, which will scatter the IR beam and drastically reduce transmittance.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm −1 with a resolution of 4 cm −1 (minimum 32 scans) against a blank KBr background.

References

  • Cbz-4-Methyl-D-Phenylalanine - Benchchem Source: Benchchem URL
  • Cbz-4-Methyl-D-Phenylalanine (NMR Specifications)
  • Biomolecular glass with amino acid and peptide nanoarchitectonics Source: PMC - NIH URL
  • Cbz-aminomethylphosphonic acid and its structural variations: synthesis from a common precursor and a stability study Source: Semantic Scholar URL

Sources

Foundational

An In-Depth Technical Guide to the Stability of N-Cbz-4-methyl-L-phenylalanine Under Varying Aqueous pH Conditions

Introduction In the landscape of modern drug development and peptide synthesis, the use of protected amino acids is a fundamental strategy. Among these, N-Cbz-4-methyl-L-phenylalanine, a derivative of L-phenylalanine, ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development and peptide synthesis, the use of protected amino acids is a fundamental strategy. Among these, N-Cbz-4-methyl-L-phenylalanine, a derivative of L-phenylalanine, holds significant value. The 4-methyl substitution on the phenyl ring can enhance the hydrophobicity and influence the conformational stability of peptides, potentially improving bioavailability and efficacy.[1][] The N-α-benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group due to its stability under various conditions and its facile removal by catalytic hydrogenation.[3][4] Understanding the stability of this molecule across a range of aqueous pH conditions is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the stability of N-Cbz-4-methyl-L-phenylalanine, detailing the underlying chemical principles, experimental methodologies for stability assessment, and interpretation of results.

The Chemistry of N-Cbz-4-methyl-L-phenylalanine and its Protecting Group

N-Cbz-4-methyl-L-phenylalanine is an amino acid derivative where the amino group of 4-methyl-L-phenylalanine is protected by a benzyloxycarbonyl (Cbz) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus while the carboxyl group is activated for coupling.

The stability of the Cbz group is a key determinant of the overall stability of the molecule. The Cbz group is a carbamate, which is generally more stable than an ester due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.[5] However, its stability is not absolute and is influenced by the pH of the aqueous environment.

General Stability Profile of the Cbz Group

The benzyloxycarbonyl (Cbz) protecting group is known for its robustness under a variety of conditions. It is generally stable to basic and most aqueous acidic conditions.[3][4] This stability makes it a preferred choice in many synthetic strategies. However, extreme pH values and elevated temperatures can lead to its cleavage.

  • Acidic Conditions: The Cbz group can be removed under strong acidic conditions, such as with HBr in acetic acid.[6] The rate of acid-catalyzed hydrolysis increases as the pH decreases.[7]

  • Basic Conditions: While generally stable to bases, prolonged exposure to strongly alkaline conditions can lead to hydrolysis of the carbamate linkage.[6][8] The rate of this base-mediated hydrolysis increases with increasing pH.[7]

  • Neutral Conditions: Under neutral pH, the hydrolysis of carbamates is typically slow.[7]

pH-Dependent Degradation Pathways

The degradation of N-Cbz-4-methyl-L-phenylalanine in aqueous solutions is primarily governed by the hydrolysis of the carbamate bond of the Cbz group. The specific mechanism and rate of this hydrolysis are highly dependent on the pH.

Acid-Catalyzed Hydrolysis (Low pH)

Under strongly acidic conditions (pH < 2), the carbonyl oxygen of the carbamate can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-O bond, releasing benzyl alcohol, carbon dioxide, and the free amino acid, 4-methyl-L-phenylalanine.

N-Cbz-4-methyl-L-phenylalanine N-Cbz-4-methyl-L-phenylalanine Protonated Intermediate Protonated Intermediate N-Cbz-4-methyl-L-phenylalanine->Protonated Intermediate  + H+ Degradation Products 4-methyl-L-phenylalanine + Benzyl Alcohol + CO2 Protonated Intermediate->Degradation Products  + H2O

Caption: Acid-catalyzed degradation pathway.

Neutral and Mildly Acidic/Basic Conditions (pH 4-9)

In the pH range of approximately 4 to 9, N-Cbz-4-methyl-L-phenylalanine is expected to exhibit its greatest stability.[9] The rates of both acid-catalyzed and base-mediated hydrolysis are minimal in this range. For many organic compounds, this pH-independent or "neutral" hydrolysis is the slowest degradation pathway.[7]

Base-Mediated Hydrolysis (High pH)

Under alkaline conditions (pH > 10), the hydroxide ion (OH-) acts as a nucleophile and directly attacks the carbonyl carbon of the carbamate. This is often the dominant degradation pathway at higher pH values.[7] The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the deprotonated amino acid, benzyl alcohol, and carbonate. N,N-disubstituted carbamates, like the one in N-Cbz-4-methyl-L-phenylalanine, are generally more stable towards alkaline hydrolysis than singly N-substituted carbamates.[8]

N-Cbz-4-methyl-L-phenylalanine N-Cbz-4-methyl-L-phenylalanine Tetrahedral Intermediate Tetrahedral Intermediate N-Cbz-4-methyl-L-phenylalanine->Tetrahedral Intermediate  + OH- Degradation Products 4-methyl-L-phenylalanine (anion) + Benzyl Alcohol + Carbonate Tetrahedral Intermediate->Degradation Products

Caption: Base-mediated degradation pathway.

Experimental Design for a Comprehensive pH Stability Study

A well-designed experimental protocol is crucial for accurately assessing the stability of N-Cbz-4-methyl-L-phenylalanine. The following outlines a robust methodology.

Materials and Reagents
  • N-Cbz-4-methyl-L-phenylalanine (high purity)

  • Buffer solutions: A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 11). Standard buffers such as phosphate, citrate, and borate are suitable.

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier (HPLC grade)

  • Reference standards for N-Cbz-4-methyl-L-phenylalanine and potential degradation products (e.g., 4-methyl-L-phenylalanine).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[][11]

  • A suitable reversed-phase HPLC column (e.g., C18).

  • pH meter

  • Incubator or water bath for temperature control.

Experimental Workflow

The following diagram illustrates the key steps in the pH stability study.

A Stock Solution Preparation B Preparation of Test Solutions (in different pH buffers) A->B C Initial Analysis (t=0) B->C D Incubation at Controlled Temperature B->D E Sampling at Predetermined Time Points D->E F HPLC Analysis of Samples E->F G Data Analysis and Interpretation F->G

Caption: Experimental workflow for pH stability testing.

Detailed Protocol

1. Preparation of Stock and Test Solutions:

  • Prepare a stock solution of N-Cbz-4-methyl-L-phenylalanine in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

  • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).

  • To create the test solutions, dilute an aliquot of the stock solution into each buffer to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be kept low to minimize its effect on the stability.

2. Incubation and Sampling:

  • Immediately after preparation, take an aliquot from each test solution for the initial time point (t=0) analysis.

  • Incubate the remaining test solutions at a controlled temperature (e.g., 25°C or an accelerated temperature like 40°C).

  • Withdraw samples from each test solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

3. HPLC Analysis:

  • Develop and validate an HPLC method capable of separating N-Cbz-4-methyl-L-phenylalanine from its potential degradation products.

  • A reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid) is a common starting point.[12]

  • Use a UV detector set to an appropriate wavelength to monitor the analyte and any degradation products.

  • Inject the samples and quantify the peak area of N-Cbz-4-methyl-L-phenylalanine at each time point.

4. Data Analysis:

  • Plot the concentration or peak area of N-Cbz-4-methyl-L-phenylalanine as a function of time for each pH condition.

  • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

  • Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.

Expected Stability Profile (Hypothetical Data)

The following table summarizes the expected stability of N-Cbz-4-methyl-L-phenylalanine at various pH values based on the known stability of the Cbz group.

pHTemperature (°C)Degradation RateHalf-life (t½)Primary Degradation Pathway
225ModerateDays to WeeksAcid-catalyzed hydrolysis
425Very LowMonths to YearsMinimal hydrolysis
725Very LowMonths to YearsMinimal hydrolysis
925LowWeeks to MonthsBase-mediated hydrolysis
1125HighHours to DaysBase-mediated hydrolysis

Conclusion and Practical Implications

This in-depth technical guide provides a comprehensive overview of the stability of N-Cbz-4-methyl-L-phenylalanine under varying aqueous pH conditions. The stability of this important protected amino acid is critically dependent on the pH of the environment. It is expected to be highly stable in the neutral to mildly acidic pH range (pH 4-7) and will exhibit increased degradation under strongly acidic and, particularly, strongly alkaline conditions.

For researchers, scientists, and drug development professionals, this understanding is crucial for:

  • Reaction and Process Optimization: Selecting appropriate pH conditions for reactions involving N-Cbz-4-methyl-L-phenylalanine to minimize degradation and maximize yield.

  • Formulation Development: Designing aqueous formulations with a pH that ensures the long-term stability of the molecule.

  • Analytical Method Development: Recognizing the potential for degradation during sample preparation and analysis and taking steps to mitigate it.

  • Storage and Handling: Establishing optimal storage conditions to ensure the integrity of the compound over time.

By applying the principles and experimental methodologies outlined in this guide, professionals in the field can ensure the effective and reliable use of N-Cbz-4-methyl-L-phenylalanine in their research and development endeavors.

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ, 9, e11581.
  • National Center for Biotechnology Information. (n.d.). Cbz-N-methyl-L-phenylalanine. PubChem.
  • Mindt, M., et al. (2020). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 8, 893.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. (n.d.). BOC Sciences.
  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712–8736.
  • Kinetics of Carbaryl Hydrolysis. (n.d.). Clemson University.
  • Amino acid analysis. (n.d.). U.S. Pharmacopeia.
  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Organic Syntheses.
  • Harris, J. C., & Wolfe, N. L. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency.
  • 4-Methyl-L-phenylalanine. (n.d.). Chem-Impex.
  • Quality Control of Amino Acids & Peptides: A Guide. (n.d.). Bachem.
  • Chen, S. T., & Wang, K. T. (1994). Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester. U.S.
  • Amino Acid Analysis. (n.d.). Agilent.
  • National Center for Biotechnology Information. (n.d.). 4-Carboxymethylphenylalanine. PubChem.
  • Sharma, A., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(11), e202300109.
  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4811-4814.
  • Phenylalanine: Structure, Biosynthesis, Fermentation and Applications. (2026, March 16). BOC Sciences.
  • Christenson, I. (1964). Alkaline Hydrolysis of Some Carbamic Acid Esters. Acta Chemica Scandinavica, 18, 904-922.
  • Reddy, C. S., et al. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science, 2(3), 209-214.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Reddy, M. S., & Nageswar, Y. V. D. (2009). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Journal of the Iranian Chemical Society, 6(3), 605-611.

Sources

Exploratory

Engineering Peptide Pharmacokinetics: The Role of N-Cbz-4-methyl-L-phenylalanine in Overcoming Bioavailability Bottlenecks

The Pharmacokinetic Bottleneck in Peptide Therapeutics Despite their high target affinity and exceptional safety profiles, native peptides are notoriously poor drug candidates. Their clinical translation is severely hind...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacokinetic Bottleneck in Peptide Therapeutics

Despite their high target affinity and exceptional safety profiles, native peptides are notoriously poor drug candidates. Their clinical translation is severely hindered by two fundamental pharmacokinetic (PK) liabilities: rapid proteolytic degradation and poor passive membrane permeability . Native sequences are rapidly cleaved by ubiquitous exopeptidases and endopeptidases in the plasma and gastrointestinal tract, often resulting in circulating half-lives of mere minutes. Furthermore, the highly polar nature of the peptide backbone—rich in hydrogen bond donors and acceptors—incurs a massive desolvation penalty, preventing efficient passive diffusion across lipid bilayers.

To transition a peptide from a biological tool to a viable therapeutic, we must engineer the sequence to bypass these biological filters. One of the most effective structural interventions in modern peptidomimetics is the incorporation of N-Cbz-4-methyl-L-phenylalanine (CAS: 49759-58-2). This non-canonical building block provides a dual-action mechanism to simultaneously enhance metabolic stability and drive membrane permeability.

Structural Rationale: The Synergy of Cbz and 4-Methyl Modifications

The incorporation of N-Cbz-4-methyl-L-phenylalanine is not merely a substitution; it is a calculated structural redesign aimed at disrupting enzymatic recognition while optimizing the molecule's partition coefficient (LogP).

The 4-Methyl Substitution (Steric and Hydrophobic Enhancement)

Natural L-phenylalanine is a critical hydrophobic anchor for many peptide-receptor interactions, but its unsubstituted aromatic ring is the primary recognition motif for chymotrypsin-like endopeptidases. By introducing a methyl group at the para position of the phenyl ring (4-Me-Phe), we induce a highly specific steric clash within the S1 binding pocket of these proteases. The enzyme cannot accommodate the additional bulk, effectively halting cleavage at the adjacent amide bond. Additionally, the methyl group increases the overall lipophilicity of the residue, which is critical for lowering the desolvation energy required for membrane transit .

The N-Carboxybenzyl (Cbz) Capping

While the Carboxybenzyl (Cbz) group is traditionally utilized as a transient protecting group during liquid-phase peptide synthesis, retaining it at the N-terminus of the final therapeutic sequence serves a profound pharmacokinetic purpose. The Cbz moiety masks the positively charged N-terminal primary amine, neutralizing a major polar hotspot. This modification renders the peptide completely invisible to N-terminal aminopeptidases . Furthermore, the bulky, aromatic nature of the Cbz group acts as a lipophilic shield, folding over the peptide backbone in aqueous environments to hide adjacent polar amide bonds from solvent exposure.

PK_Mechanism A N-Cbz-4-Me-Phe Peptide B N-Terminal Exopeptidases A->B Resists C Endopeptidases (Chymotrypsin) A->C Resists F Increased Lipophilicity A->F Drives D Steric Shielding (N-Cbz) B->D Blocked by E Para-Methyl Hindrance C->E Blocked by G Passive Membrane Diffusion F->G Enhances

Diagram 1: Mechanistic pathways by which N-Cbz-4-Me-Phe enhances peptide pharmacokinetics.

Causality in Experimental Workflows: Self-Validating Protocols

To rigorously quantify the pharmacokinetic improvements imparted by N-Cbz-4-methyl-L-phenylalanine, we must deploy assays that isolate specific variables. As a standard practice in application science, every protocol must be a self-validating system —meaning the assay inherently proves its own operational integrity before any test data is accepted.

Protocol A: In Vitro Plasma Stability Assay

Objective: To quantify the extension of metabolic half-life ( T1/2​ ) resulting from exopeptidase and endopeptidase resistance.

Methodology & Causality:

  • Plasma Preparation: Thaw human or murine plasma on ice, centrifuge at 3,000 x g for 5 minutes to remove lipid aggregates, and pre-incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation ensures that plasma enzymes are at their physiological kinetic temperature. Spiking peptides into cold plasma creates a "cold-shock" lag phase, artificially inflating the calculated half-life.

  • Peptide Spiking: Initiate the reaction by spiking the N-Cbz-4-Me-Phe peptide (final concentration 5 µM) into the plasma.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile rapidly denatures plasma proteins, instantly halting enzymatic degradation and precipitating proteins to protect the LC-MS/MS column.

  • Validation (System Suitability): Run a parallel control well spiked with Procaine.

    • Trustworthiness Check: Procaine is rapidly degraded by plasma esterases. If the half-life of Procaine in the assay exceeds 15 minutes, the plasma batch is enzymatically compromised (dead enzymes) and the entire plate must be discarded.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: To measure the apparent permeability ( Papp​ ) driven by the increased lipophilicity of the Cbz and 4-methyl groups .

Methodology & Causality:

  • Membrane Preparation: Coat the PVDF filter of the donor plate with a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.

  • Buffer Alignment: Prepare both the donor and acceptor compartments using PBS with exactly 5% DMSO.

    • Causality: Matching the co-solvent concentration perfectly across the membrane prevents osmotic pressure gradients. An osmotic imbalance would physically rupture the delicate artificial lipid membrane, leading to massive false-positive permeability readings.

  • Incubation: Incubate the assembled sandwich plate at room temperature for 5 hours without agitation.

  • Validation (System Suitability): Include Verapamil (high permeability) and Atenolol (low permeability) in adjacent control wells.

    • Trustworthiness Check: The assay is only valid if Verapamil yields a Papp​>10×10−6 cm/s and Atenolol yields a Papp​<1×10−6 cm/s. This proves the membrane is intact but permeable to lipophilic compounds.

Workflow Step1 Peptide Synthesis (Fmoc/tBu SPPS) Step2 N-Terminal Capping (Cbz-Cl) Step1->Step2 Split1 In Vitro Plasma Stability Assay Step2->Split1 Split2 PAMPA Permeability Assay Step2->Split2 LCMS1 LC-MS/MS Quantification Split1->LCMS1 Aliquots at t=0...24h LCMS2 LC-MS/MS Quantification Split2->LCMS2 Donor/Acceptor well analysis Result1 Calculate T_1/2 & Clearance LCMS1->Result1 Result2 Calculate P_app (Permeability) LCMS2->Result2

Diagram 2: Self-validating experimental workflow for evaluating peptide pharmacokinetics.

Quantitative Data Synthesis

The incorporation of N-Cbz-4-methyl-L-phenylalanine drastically alters the physicochemical properties of the parent peptide. The table below synthesizes representative Structure-Activity Relationship (SAR) data, demonstrating the typical magnitude of pharmacokinetic improvement when transitioning from a wild-type L-Phe residue to the modified N-Cbz-4-Me-Phe analog .

Pharmacokinetic ParameterWild-Type Peptide (L-Phe, Free N-Term)Modified Peptide (N-Cbz-4-Me-Phe)Fold Improvement / Impact
Plasma Half-Life ( T1/2​ ) 12 minutes> 240 minutes> 20x Extension
Apparent Permeability ( Papp​ ) 0.5×10−6 cm/s 4.2×10−6 cm/s8.4x Increase
LogD (pH 7.4) -1.2 (Hydrophilic)+1.8 (Lipophilic)+3.0 Units
Chymotrypsin Cleavage Rate 45μmol/min/mg <1μmol/min/mg > 45x Reduction

Table 1: Representative pharmacokinetic enhancements achieved via N-Cbz-4-methyl-L-phenylalanine incorporation. Data reflects generalized SAR benchmarks for short-chain peptidomimetics.

Conclusion

The transition from discovery to clinical viability in peptide therapeutics relies heavily on overcoming inherent pharmacokinetic flaws. By strategically utilizing N-Cbz-4-methyl-L-phenylalanine , drug developers can simultaneously address the two greatest barriers to peptide efficacy: enzymatic degradation and poor membrane permeability. The para-methyl group provides critical steric hindrance against endopeptidases while boosting lipophilicity, and the N-terminal Cbz cap neutralizes polar liabilities while blocking exopeptidases. When validated through rigorous, self-authenticating experimental protocols, these modifications consistently yield robust, drug-like pharmacokinetic profiles.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: Marine Drugs (MDPI) URL:[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Generation of KS-58 as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo Source: Scientific Reports (Nature) URL:[Link]

Foundational

An In-depth Technical Guide on the Thermodynamic Properties of N-Cbz-4-methyl-L-phenylalanine in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of N-Cbz-4-methyl-L-phenylalanine in various organic solvents. A deep understanding of these properties is paramount for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of N-Cbz-4-methyl-L-phenylalanine in various organic solvents. A deep understanding of these properties is paramount for the rational design and optimization of crystallization processes, formulation development, and purification strategies in the pharmaceutical and fine chemical industries. This document delineates the theoretical underpinnings of solubility and dissolution thermodynamics, presents detailed experimental protocols for the determination of key thermodynamic parameters, and offers insights into the practical application of this data. By integrating established scientific principles with actionable experimental workflows, this guide serves as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Thermodynamic Properties in Process Chemistry

N-Cbz-4-methyl-L-phenylalanine is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its purity, crystal form, and handling characteristics are significantly influenced by its behavior in solution. The thermodynamic properties of this compound in different organic solvents govern its solubility, which is a fundamental parameter in designing robust and efficient manufacturing processes.[1]

A thorough understanding of the dissolution thermodynamics allows for:

  • Solvent Selection: Identifying optimal solvents for reaction, crystallization, and purification based on solubility and desired temperature coefficients.

  • Process Optimization: Fine-tuning parameters such as temperature, concentration, and cooling rates to control crystal size distribution, morphology, and purity.[1]

  • Yield Maximization: Predicting the theoretical yield of a crystallization process and minimizing product loss in the mother liquor.

  • Formulation Development: Providing foundational data for the development of stable and bioavailable drug formulations.

This guide will explore the theoretical framework and practical methodologies for characterizing the thermodynamic properties of N-Cbz-4-methyl-L-phenylalanine.

Theoretical Background: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔG_sol is the Gibbs free energy of solution. A negative value indicates a spontaneous process.

  • ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution. An endothermic process (positive ΔH_sol) is favored by an increase in temperature.

  • ΔS_sol is the entropy of solution, reflecting the change in randomness or disorder of the system. Dissolution of a crystalline solid into a liquid phase generally leads to an increase in entropy (positive ΔS_sol).

  • T is the absolute temperature in Kelvin.

The solubility of a compound is intrinsically linked to these thermodynamic parameters. The influence of temperature on solubility can be described by the van't Hoff equation, which provides a means to experimentally determine the enthalpy of solution.

Experimental Determination of Thermodynamic Properties

A systematic experimental approach is required to accurately determine the thermodynamic properties of N-Cbz-4-methyl-L-phenylalanine in organic solvents. The following sections detail the key experimental workflows.

Solubility Measurement: The Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid at a constant temperature.[2][3]

Experimental Protocol:

  • Preparation: Add an excess amount of N-Cbz-4-methyl-L-phenylalanine to a known volume of the selected organic solvent in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Equilibration: Stir the suspension at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be verified by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sampling: Once equilibrium is established, stop the stirring and allow the solid particles to settle. Withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solids.

  • Analysis: Determine the concentration of N-Cbz-4-methyl-L-phenylalanine in the sampled solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Collection: Repeat the measurement at different temperatures to obtain a solubility curve.

Workflow for Isothermal Saturation Method:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to solvent equil1 Stir suspension prep1->equil1 prep2 Set constant temperature equil2 Monitor concentration over time equil1->equil2 Reaches equilibrium sample1 Stop stirring, allow to settle equil2->sample1 sample2 Withdraw filtered supernatant sample1->sample2 analysis1 Quantify concentration (HPLC) sample2->analysis1

Caption: Workflow for the isothermal saturation method.

Calorimetric Measurements: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is instrumental in determining the melting point and enthalpy of fusion of the solute.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 3-5 mg) of crystalline N-Cbz-4-methyl-L-phenylalanine into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) over a temperature range that encompasses the melting point of the compound.

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak.

Data Analysis and Thermodynamic Modeling

The experimental data obtained from solubility measurements and DSC can be used to calculate the key thermodynamic parameters of dissolution.

Illustrative Solubility Data

For the purpose of demonstrating the data analysis process, the following hypothetical solubility data for N-Cbz-4-methyl-L-phenylalanine in three representative organic solvents is presented.

Temperature (K)Solubility in Methanol (g/L)Solubility in Ethyl Acetate (g/L)Solubility in Toluene (g/L)
283.1525.815.28.5
293.1538.724.314.6
303.1556.237.124.8
313.1580.155.841.2
323.15112.582.366.9
van't Hoff Analysis

The van't Hoff equation relates the mole fraction solubility (x) to the temperature (T) and allows for the determination of the apparent enthalpy of solution (ΔH_sol) and entropy of solution (ΔS_sol). The integrated form of the van't Hoff equation is:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

  • x is the mole fraction solubility of the solute.

  • R is the ideal gas constant (8.314 J/mol·K).

  • T is the absolute temperature in Kelvin.

By plotting ln(x) versus 1/T, a linear relationship should be observed. The slope of the line is equal to -ΔH_sol / R, and the y-intercept is equal to ΔS_sol / R.

Calculation of Gibbs Free Energy

Once ΔH_sol and ΔS_sol are determined, the Gibbs free energy of solution (ΔG_sol) at a specific temperature can be calculated using the fundamental thermodynamic equation:

ΔG_sol = ΔH_sol - TΔS_sol

Relationship between Thermodynamic Parameters:

G Solubility Solubility Data (x) VantHoff van't Hoff Plot (ln(x) vs 1/T) Solubility->VantHoff Plotting Enthalpy Enthalpy (ΔH_sol) VantHoff->Enthalpy From Slope Entropy Entropy (ΔS_sol) VantHoff->Entropy From Intercept Gibbs Gibbs Free Energy (ΔG_sol) Enthalpy->Gibbs Entropy->Gibbs

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Deprotection of N-Cbz-4-Methyl-L-Phenylalanine

Introduction & Strategic Rationale The incorporation of non-canonical amino acids, such as 4-methyl-L-phenylalanine, is a cornerstone strategy in the development of modern peptide-drug conjugates (PDCs) and peptidomimeti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of non-canonical amino acids, such as 4-methyl-L-phenylalanine, is a cornerstone strategy in the development of modern peptide-drug conjugates (PDCs) and peptidomimetics. The para-methyl substitution on the phenyl ring enhances the lipophilicity and proteolytic stability of the resulting peptide. During the synthesis of these complex molecules, the α-amine is routinely protected with a Carboxybenzyl (Cbz or Z) group. The Cbz group is the gold standard for early-stage protection due to its exceptional stability against basic conditions and mild acids used in subsequent peptide coupling cycles[1].

However, the removal of the Cbz group must be executed with absolute chemoselectivity. The primary challenge in deprotecting N-Cbz-4-methyl-L-phenylalanine is ensuring the complete cleavage of the benzylic C-O bond without inducing racemization at the chiral α-carbon or causing over-reduction (hydrogenation) of the para-tolyl aromatic ring.

Mechanistic Causality

The most robust method for N-Cbz removal is heterogeneous catalytic hydrogenolysis using Palladium on Carbon (Pd/C)[2]. The selection of Palladium over Platinum or Rhodium is a deliberate choice driven by causality: Palladium exhibits high catalytic specificity for benzylic C-O bond cleavage while remaining relatively inert toward isolated aromatic rings under standard atmospheric pressure, thereby preserving the 4-methyl-phenylalanine side chain[3].

The Reaction Cascade:

  • Co-Adsorption: The aromatic ring of the Cbz group and molecular hydrogen (H₂) co-adsorb onto the active palladium surface.

  • Hydrogenolysis: The catalyst facilitates the insertion of hydrogen into the benzylic C-O bond, cleaving it to release toluene as a volatile byproduct.

  • Spontaneous Decarboxylation: The cleavage generates a highly unstable carbamic acid intermediate. Driven by entropy, this intermediate rapidly and spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas and yielding the free α-amine[1].

Mechanism Substrate N-Cbz-4-Me-L-Phe Surface Pd/C Surface Adsorption Substrate->Surface Cleavage C-O Cleavage (H₂ Addition) Surface->Cleavage Intermediate Carbamic Acid + Toluene Cleavage->Intermediate Decarboxylation -CO₂ (Spontaneous) Intermediate->Decarboxylation Product 4-Me-L-Phe (Free Amine) Decarboxylation->Product

Reaction mechanism of Pd/C catalyzed N-Cbz hydrogenolysis and decarboxylation.

Experimental Design & Quantitative Optimization

The physical properties of the product dictate the experimental design. Upon deprotection, 4-methyl-L-phenylalanine forms a zwitterion. If a non-polar solvent like ethyl acetate is used, the zwitterionic product will rapidly precipitate, coating the Pd/C catalyst and halting the reaction (catalyst fouling). Therefore, polar protic solvents like Methanol (MeOH) or Ethanol (EtOH) are strictly required to maintain mass transfer[4].

For laboratories seeking to avoid flammable H₂ gas cylinders, Catalytic Transfer Hydrogenation (CTH) using hydrogen donors like ammonium formate serves as a highly efficient, safer alternative[5].

Table 1: Optimization of Reaction Conditions for N-Cbz Deprotection
MethodCatalystHydrogen SourceSolventTempTimeYield
Standard Hydrogenolysis 10% Pd/C (Wet)H₂ Gas (1 atm)MeOH25°C2-3 h>98%
Transfer Hydrogenation 10% Pd/C (Wet)Ammonium Formate (5 eq)MeOH60°C30 min95%
Transfer Hydrogenation 10% Pd/C (Wet)1,4-Cyclohexadiene (5 eq)EtOH80°C45 min94%
Acidic Cleavage (Alt) NoneHBr / Acetic AcidAcOH25°C1-2 h82%*

*Note: Acidic cleavage often results in lower yields due to side reactions and requires extensive neutralization.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes a physical or chemical indicator to confirm success and mitigate risks.

Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)

Use this method for the highest purity and simplest workup.

  • Substrate Dissolution: Dissolve N-Cbz-4-methyl-L-phenylalanine (1.0 eq) in HPLC-grade Methanol to achieve a 0.1 M concentration.

  • Catalyst Addition (Critical Safety Step): Add 10% Pd/C (10% w/w relative to substrate). Causality: You must use 50% wet Pd/C. Dry Pd/C is highly pyrophoric and will ignite methanol vapors upon contact with atmospheric oxygen.

  • Inert Purging: Seal the reaction flask with a rubber septum. Connect a dual vacuum/nitrogen manifold. Evacuate the flask until the solvent gently bubbles, then backfill with N₂. Repeat this cycle three times. Causality: Removing O₂ prevents explosive mixtures when H₂ is introduced.

  • Hydrogenation: Attach a balloon filled with H₂ gas via a needle. Evacuate the N₂ and backfill with H₂. Stir vigorously at room temperature.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc). The starting material is UV-active. The product (zwitterion) will stay at the baseline and requires Ninhydrin stain (turns purple) for visualization.

  • Filtration: Once complete, flush the flask with N₂. Filter the mixture through a tightly packed pad of Celite. Causality: Pd/C particles are <10 microns and will pass through standard filter paper, causing heavy metal toxicity in downstream assays. Celite traps these micro-particles.

  • Isolation: Concentrate the filtrate in vacuo. Toluene and CO₂ are volatile and are removed entirely during evaporation, leaving the pure 4-methyl-L-phenylalanine.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Use this method for rapid deprotection without H₂ gas.

  • Dissolve the substrate in Methanol (0.1 M) and add 10% Pd/C (10% w/w) under an N₂ atmosphere.

  • Add Ammonium Formate (5.0 eq) in one portion.

  • Attach a reflux condenser and heat the mixture to 60°C.

  • Self-Validation: You will observe vigorous effervescence. This is the thermal decomposition of ammonium formate into NH₃, CO₂, and H₂, combined with the decarboxylation of the Cbz group. The cessation of bubbling is a physical indicator that the reaction is nearing completion.

  • Cool to room temperature, filter through Celite, and concentrate. Lyophilize from water to remove residual ammonium salts.

Workflow Step1 1. Substrate Dissolution (MeOH, 0.1 M) Step2 2. Catalyst Addition (10% Pd/C, 50% Wet) Step1->Step2 Step3 3. Inert Gas Purge (Vacuum/N₂ x3) Step2->Step3 Step4 4. Hydrogenation (H₂ Balloon or CTH) Step3->Step4 Step5 5. Orthogonal QC (UV Loss / Ninhydrin Gain) Step4->Step5 Step6 6. Safe Filtration (Celite Pad, N₂ Blanket) Step5->Step6 Step7 7. Isolation (Concentration in vacuo) Step6->Step7

Step-by-step experimental workflow for safe and efficient Cbz deprotection.

Troubleshooting & Quality Control

  • Catalyst Poisoning: If the reaction stalls at 50% conversion, the catalyst has likely been poisoned by trace sulfur or phosphorus impurities from earlier synthetic steps[4]. Solution: Filter the reaction mixture through Celite to remove the poisoned catalyst, resuspend in fresh solvent, and add a fresh batch of 10% Pd/C.

  • Incomplete Decarboxylation: Rarely, the carbamic acid intermediate may stabilize if the solvent is completely anhydrous and cold. Solution: Adding a single drop of acetic acid or water to the methanol accelerates proton transfer and forces spontaneous decarboxylation.

References

  • ACS Omega. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." Available at:[Link]

  • The Journal of Organic Chemistry. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst." Available at:[Link]

  • ResearchGate. "Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?" Available at:[Link]

Sources

Application

Application Note: Strategic Incorporation of N-Cbz-4-methyl-L-phenylalanine in Peptidomimetic Drug Design

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental pharmacokinetic barriers: rapid proteolytic degradation and rapid renal clearance. This technical guide de...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental pharmacokinetic barriers: rapid proteolytic degradation and rapid renal clearance. This technical guide details the mechanistic rationale and validated protocols for utilizing N-Cbz-4-methyl-L-phenylalanine as a dual-action structural modifier to optimize peptide drug candidates.

Mechanistic Synergy: The 4-Methyl and Cbz Advantage

The incorporation of N-Cbz-4-methyl-L-phenylalanine addresses both target affinity and metabolic stability through two distinct chemical features:

The 4-Methyl Substitution (Pharmacodynamic & Metabolic Enhancement) The para-position of the phenylalanine aromatic ring is a classic hotspot for cytochrome P450-mediated oxidation (para-hydroxylation). Introducing a methyl group at this position provides a steric shield that effectively blocks this metabolic liability. Furthermore, the 4-methyl modification increases the local hydrophobicity and steric bulk of the residue. As demonstrated in the optimization of Bicycle peptide inhibitors for ACE2, substituting standard residues with 4-methylphenylalanine perpetuates intramolecular interactions, significantly enhancing binding stability and extending target dissociation rates 1. Similarly, in ADGRG2 receptor antagonists, this substitution stabilizes the peptide-receptor complex by maximizing hydrophobic pocket occupancy 2.

The N-Cbz Capping Strategy (Pharmacokinetic Enhancement) While the Carboxybenzyl (Cbz) group is traditionally utilized as a transient protecting group, deploying it as a permanent N-terminal cap transforms the peptide's pharmacokinetic profile. Cbz acylation neutralizes the N-terminal positive charge, increasing the overall LogP and facilitating passive membrane permeability. Crucially, it renders the sequence entirely resistant to aminopeptidases. It is important to note that while some simple N-terminal aroyl modifications can induce unexpected hydrolytic instability during acidic cleavage via oxazolinium ion intermediates 3, the Cbz carbamate linkage is electronically distinct and remains highly stable under standard trifluoroacetic acid (TFA) cleavage conditions 4.

Physicochemical Trajectory

The following table summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from a native phenylalanine residue to the modified N-Cbz-4-methyl-L-phenylalanine.

PropertyL-Phenylalanine (Native)4-Methyl-L-PhenylalanineN-Cbz-4-Methyl-L-Phenylalanine
N-Terminal Status Free Amine (Charge +1 at pH 7.4)Free Amine (Charge +1 at pH 7.4)Cbz-Capped (Neutral at pH 7.4)
Metabolic Liability High (CYP450 para-hydroxylation)Low (Steric block at para-position)Very Low (Dual protection)
Exopeptidase Susceptibility High (Rapid N-terminal clipping)Moderate (Steric hindrance)Resistant (N-terminal acylation)
Relative Lipophilicity (ΔLogP) Baseline+0.5 (approximate shift)+2.0 (approximate shift)
Primary Application Endogenous peptide synthesisCore sequence optimizationN-terminal capping & stabilization

Synthetic Workflow & Decision Matrix

G Start Native Peptide Hit (Low Stability, Rapid Clearance) Identify Structural Vulnerability Analysis (Proteolysis & Oxidation Sites) Start->Identify Mod1 Side-Chain Optimization Substitute Phe with 4-MePhe Identify->Mod1 Mod2 N-Terminal Modification Cap with Cbz Group Identify->Mod2 Mech1 Blocks para-hydroxylation Enhances hydrophobic pocket binding Mod1->Mech1 Final Optimized Peptidomimetic (High Affinity, Extended Half-Life) Mod1->Final Mech2 Prevents exopeptidase degradation Increases overall lipophilicity (LogP) Mod2->Mech2 Mod2->Final

Peptide optimization workflow using N-Cbz capping and 4-methyl-L-phenylalanine substitution.

Validated Protocols for Synthesis and Evaluation

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Permanent N-Cbz Capping

Causality & Design Rationale: Incorporating N-Cbz-4-methyl-L-phenylalanine (CAS: 49759-58-2) 5 at the N-terminus requires overcoming the steric hindrance of both the para-methyl group and the bulky Cbz moiety. We utilize HATU/DIPEA chemistry to generate highly reactive HOAt-ester intermediates, driving the coupling to completion. Because the Cbz group is orthogonal to Fmoc chemistry and highly stable to TFA, standard cleavage cocktails will strip the side-chain protecting groups and release the peptide from the resin while safely retaining the N-terminal Cbz cap.

Step-by-Step Methodology:

  • Resin Preparation: Following the coupling of the penultimate amino acid on a standard Rink Amide resin, remove the terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve 4.0 equivalents of N-Cbz-4-methyl-L-phenylalanine and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. (Self-Validation: Perform a Kaiser test. If a blue color persists, indicating unreacted amines due to steric hindrance, repeat the coupling step before proceeding).

  • Cleavage: Wash the resin with DMF, followed by Dichloromethane (DCM), and dry under a vacuum. Cleave the peptide using a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation & Verification: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, decant the ether, and dry the pellet. Confirm the presence of the Cbz-capped peptide via LC-MS (the mass should reflect the addition of the Cbz group, +134 Da compared to a free amine).

Protocol B: Human Serum Stability Assay

Causality & Design Rationale: To empirically validate that the N-Cbz cap and 4-methyl substitution confer resistance to exopeptidases and metabolic enzymes, the peptidomimetic must be evaluated in human serum. Serum provides a physiologically relevant matrix containing a complex mixture of endo- and exopeptidases. Quenching the reaction with cold acetonitrile containing formic acid serves a dual purpose: it precipitates serum proteins to prevent LC column fouling and instantly denatures proteases by lowering the pH, halting degradation at precise time points.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human serum on ice. Centrifuge at 10,000 × g for 10 minutes to remove any lipid aggregates. Pre-warm the serum to 37°C in a water bath.

  • Incubation: Prepare a 1 mM stock solution of the Cbz-capped peptidomimetic (and a native peptide control) in DMSO. Spike the peptides into the pre-warmed serum to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤1% to avoid enzyme inhibition).

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, 120, 240, and 1440 minutes), extract a 50 µL aliquot of the serum mixture. Immediately transfer it into a tube containing 150 µL of ice-cold Acetonitrile with 1% Formic Acid. Vortex vigorously for 30 seconds.

  • Extraction & Analysis: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Carefully extract the supernatant and transfer it to an HPLC vial.

  • Self-Validation System: Analyze the samples via LC-MS/MS, plotting the area under the curve (AUC) of the parent mass over time. Validation check: The assay is only deemed valid if the native peptide control demonstrates a calculated half-life ( t1/2​ ) of <30 minutes, confirming the matrix's enzymatic activity. The optimized peptidomimetic should exhibit a significantly extended t1/2​ (typically >4 hours).

References

  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Publications.[Link]

  • Exploring the Binding Mechanism of ADGRG2 Through Metadynamics and Biochemical Analysis. MDPI.[Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.[Link]

Sources

Method

Application Note: Liquid-Phase Peptide Coupling Techniques for N-Cbz-4-methyl-L-phenylalanine

Executive Summary This application note provides comprehensive methodologies and mechanistic insights for the liquid-phase peptide synthesis (LPPS) of sequences incorporating N-Cbz-4-methyl-L-phenylalanine. Designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides comprehensive methodologies and mechanistic insights for the liquid-phase peptide synthesis (LPPS) of sequences incorporating N-Cbz-4-methyl-L-phenylalanine. Designed for researchers and drug development professionals, this guide evaluates the causality behind reagent selection, details self-validating protocols for EDC/HOBt and HATU/DIPEA coupling systems, and standardizes workup procedures to ensure high-purity intermediates without the need for preparative chromatography.

Introduction to LPPS & N-Cbz-4-methyl-L-phenylalanine

Liquid-Phase Peptide Synthesis (LPPS) represents the "third wave" of peptide manufacturing, combining the rapid, iterative nature of Solid-Phase Peptide Synthesis (SPPS) with the scalability and stoichiometric efficiency of classical solution-phase chemistry[1]. By utilizing soluble tags or relying on precise liquid-liquid extraction, LPPS allows for the synthesis of short-to-medium peptides with high volumetric efficiency and drastically reduced solvent waste[1].2 (Cbz-4-Me-Phe-OH) is a highly valuable unnatural amino acid building block[2]. The incorporation of the para-methyl group on the phenyl ring increases the overall lipophilicity of the resulting peptide, a common strategy in medicinal chemistry to enhance membrane permeability and target binding affinity.

Causality in Protection Strategy: The Carboxybenzyl (Cbz) protecting group serves a dual purpose. First, it provides robust orthogonal protection against the basic conditions used during Fmoc deprotection (if part of a convergent synthesis). Second, as a urethane-type protecting group, Cbz fundamentally suppresses the formation of the highly epimerization-prone oxazolone intermediate during carboxyl activation, ensuring the stereochemical integrity of the L-phenylalanine derivative.

Mechanistic Grounding: Coupling Reagent Selection

The success of LPPS relies heavily on the selection of coupling reagents that drive fast kinetics while generating easily removable byproducts.

  • Carbodiimide Systems (EDC/HOBt): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred over DCC in LPPS. Causality: EDC produces a highly water-soluble urea byproduct, which is easily partitioned into the aqueous phase during post-reaction washing, unlike the insoluble DCU produced by DCC[3]. The addition of 3 intercepts the reactive O-acylisourea intermediate to form an OBt active ester, minimizing side reactions like N-acylurea rearrangement and further suppressing racemization[3].

  • Uronium/Aminium Salts (HATU/DIPEA): For sterically hindered couplings—such as attaching a bulky secondary amine to Cbz-4-Me-Phe-OH—HATU is the gold standard. Causality: 4. The nitrogen atom at the 7-position provides anchimeric assistance (the "7-aza effect") via hydrogen bonding with the incoming amine, dramatically accelerating aminolysis compared to HBTU[4].

HATU_Mechanism Carboxylate N-Cbz-4-Me-Phe-O⁻ (Deprotonated) O_Acyl O-Acyluronium Intermediate (Highly Reactive) Carboxylate->O_Acyl Nucleophilic Attack HATU HATU Reagent HATU->O_Acyl HOAt HOAt Anion Release O_Acyl->HOAt ActiveEster OAt Active Ester (Stable to Epimerization) O_Acyl->ActiveEster HOAt Substitution PeptideBond Peptide Bond Formation (Target Product) ActiveEster->PeptideBond Aminolysis Amine Incoming Amine (Nucleophile) Amine->PeptideBond

Mechanism of HATU-mediated activation and peptide bond formation.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance metrics of different coupling strategies when applied to Cbz-protected hydrophobic amino acids in solution phase.

Coupling SystemBase RequiredByproduct SolubilityRelative KineticsEpimerization RiskIdeal Application
EDC / HOBt No (unless amine is salt)High (Aqueous)Moderate (1-4 h)Very LowStandard LPPS, large-scale synthesis[3]
DCC / HOBt NoLow (Organic/Solid)Moderate (1-4 h)Very LowAvoid in LPPS (requires filtration)[3]
HATU / DIPEA Yes (DIPEA/Collidine)Moderate (Aqueous/Org)Fast (15m - 1h)LowHindered sequences, difficult couplings[5]

Validated Experimental Protocols

LPPS_Workflow Step1 Pre-Activation (Cbz-4-Me-Phe-OH + Reagents) Step2 Coupling Reaction (Add Amine, 1-18h) Step1->Step2 Step3 Aqueous Quench (Neutralize & Stop) Step2->Step3 Step4 Liquid Extraction (Remove Byproducts) Step3->Step4 Step5 Concentration & Precipitation Step4->Step5

General workflow for Liquid-Phase Peptide Synthesis (LPPS).

Protocol A: EDC/HOBt Mediated Liquid-Phase Coupling (Scale-Up Optimized)

Design Rationale: This base-free (or low-base) protocol minimizes the risk of base-catalyzed epimerization and relies on the complete aqueous solubility of the EDC-urea byproduct for seamless downstream extraction.

  • Preparation: Dissolve 1.0 equivalent of N-Cbz-4-methyl-L-phenylalanine and 1.1 equivalents of the incoming amino acid ester in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).

  • Cooling: Chill the reaction mixture to 0 °C in an ice bath. Causality: Lowering the temperature suppresses the O-to-N acyl migration of the O-acylisourea intermediate, ensuring higher yields of the desired active ester[3].

  • Activation: Add 1.2 equivalents of HOBt, followed by 1.2 equivalents of EDC hydrochloride. Stir at 0 °C for 30 minutes to allow the OBt active ester to form.

  • Coupling: If the incoming amine is a hydrochloride salt, add 1.1 equivalents of N-Methylmorpholine (NMM) to liberate the free amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Check: Monitor reaction completion via TLC (Ninhydrin stain) or LC-MS. The disappearance of the free amine indicates successful coupling.

Protocol B: HATU/DIPEA Mediated Liquid-Phase Coupling (For Hindered Amines)

Design Rationale: Utilized when coupling Cbz-4-Me-Phe-OH to a sterically hindered N-terminus. The pre-activation step is kept brief to prevent the formation of unreactive guanidinium side products[5].

  • Preparation: 5 in anhydrous DMF under an inert atmosphere (nitrogen/argon)[5].

  • Base Addition: Add 2.0–3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic, meaning it deprotonates the carboxylic acid without competing as a nucleophile against the active ester[5].

  • Pre-Activation: Stir at room temperature for exactly 5–10 minutes. Do not exceed this time to avoid tetramethylguanidinium byproduct formation.

  • Coupling: Add 1.0 equivalent of the target amine. Stir at room temperature for 1–2 hours[5].

Workup & Intermediate Isolation

A self-validating LPPS protocol relies on a rigorous liquid-liquid extraction cascade to yield high-purity intermediates without chromatography.

  • Dilution: Dilute the completed reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc) or DCM.

  • Acidic Wash (Removes unreacted amines, EDC, and basic additives): Wash the organic layer 3 times with 1N HCl or 5% KHSO₄.

  • Basic Wash (Removes unreacted Cbz-4-Me-Phe-OH, HOBt/HOAt): Wash 3 times with saturated aqueous NaHCO₃. Causality: HOBt and HOAt are acidic (pKa ~4.6 and ~3.2 respectively) and partition cleanly into the basic aqueous phase upon deprotonation.

  • Brine Wash & Drying: Wash once with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the organic layer under reduced pressure. The Cbz-protected peptide intermediate can typically be precipitated by triturating the concentrated residue with cold diethyl ether or hexanes, yielding a solid ready for the next synthetic step.

References

  • Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides | Chemical Reviews.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem.
  • N-Cbz-4-methyl-L-phenylalanine Building Blocks. Advanced ChemBlocks.

Sources

Application

Application Note: N-Cbz-4-methyl-L-phenylalanine in the Rational Design of Targeted Enzyme Inhibitors

Introduction & Structural Rationale N-Cbz-4-methyl-L-phenylalanine (CAS: 49759-58-2) is a highly specialized, synthetically protected unnatural amino acid that has emerged as a cornerstone in the development of targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

N-Cbz-4-methyl-L-phenylalanine (CAS: 49759-58-2) is a highly specialized, synthetically protected unnatural amino acid that has emerged as a cornerstone in the development of targeted peptidomimetic therapeutics. While the carboxybenzyl (Cbz) group is traditionally viewed as a transient N-terminal protecting group in peptide synthesis, in the realm of protease inhibitors, it frequently serves as a permanent, critical pharmacophore.

The rational design of enzyme inhibitors relies heavily on exploiting the thermodynamic drivers of protein-ligand interactions. Replacing canonical L-phenylalanine or Tyrosine with 4-methyl-L-phenylalanine fundamentally alters the binding kinetics in two ways:

  • Steric and Hydrophobic Optimization (The P2 Determinant): The para-methyl substitution provides the exact steric bulk of a Tyrosine residue but eliminates the polar hydroxyl group. When this residue inserts into a strictly hydrophobic S2 pocket of a protease, it avoids the massive energetic penalty associated with burying a polar group (desolvation penalty). The resulting expulsion of ordered water molecules from the active site drives high-affinity binding via a massive gain in solvent entropy ( ΔS ).

  • Conformational Capping (The P3/P4 Determinant): The terminal Cbz group acts as a hydrophobic cap. Its benzyl ring engages in π−π stacking within the S3/S4 subsites of proteases, while the carbamate linkage provides essential hydrogen bonding to the enzyme backbone.

Applications in Targeted Therapeutics

Cysteine Protease Inhibition (e.g., Falcipain-1)

In the development of aza-peptide O-acyl hydroxamates targeting papain-family proteases, achieving target selectivity is notoriously difficult due to the highly conserved nature of the active sites. However, researchers demonstrated that the precise installation of 4-methylphenylalanine at the P2 position of the inhibitor scaffold successfully restored selectivity for Falcipain-1 (a critical malaria parasite protease) over off-target human cathepsins, while simultaneously increasing overall inhibitory potency[1].

Protein-Protein Interaction (PPI) Disruption

Beyond classical active-site inhibition, 4-methyl-L-phenylalanine is instrumental in disrupting PPIs. In the development of cyclic peptide inhibitors targeting the p6/UEV interaction (crucial for viral budding), replacing a native Tyrosine with 4-methylphenylalanine yielded the most potent derivative in the library. This structural substitution proved definitively that hydrogen bonding from the hydroxyl group did not contribute to binding; rather, the hydrophobic packing of the para-methyl group was the primary driver of the interaction[2].

Bicyclic Peptide Stabilization (e.g., ACE2 Inhibitors)

In the structural optimization of bicyclic peptide inhibitors targeting Human Angiotensin-Converting Enzyme 2 (ACE2), the incorporation of 4-methylphenylalanine allowed for profound intramolecular stabilization. This singular, nonproteinogenic amino acid substitution perpetuated internal structural rigidity, delivering a significant 10-fold improvement in binding affinity[3].

Quantitative Impact of 4-Methyl-L-Phenylalanine Substitution

The following table summarizes the quantitative improvements observed across various therapeutic targets when native residues are replaced with 4-methyl-L-phenylalanine.

Target Enzyme/ProteinScaffold TypeNative/Original ResidueSubstituted ResidueImpact on Binding/Inhibition
Falcipain-1 (Malaria) Aza-peptide O-acyl hydroxamateL-Phenylalanine / Tyrosine4-Methyl-L-phenylalanineRestored target selectivity; enhanced overall potency[1].
p6/UEV (Viral PPI) Cyclic PeptideTyrosine4-Methyl-L-phenylalanineImproved IC 50​ to 12.8 μ M; confirmed hydrophobic driving force[2].
ACE2 (Human) Bicyclic PeptideL-Phenylalanine4-Methyl-L-phenylalanine10-fold affinity improvement; enhanced intramolecular stability[3].

Visualizing the Pharmacophore

Pharmacophore cluster_ligand Peptidomimetic Inhibitor cluster_enzyme Protease Active Site Cbz Cbz Group (P3/P4 Cap) Phe4Me 4-Methyl-L-Phe (P2 Residue) Cbz->Phe4Me Peptide Bond S3 S3/S4 Subsite (Hydrophobic) Cbz->S3 π-π Stacking Warhead Electrophilic Warhead (P1 Residue) Phe4Me->Warhead Peptide Bond S2 S2 Subsite (Specificity Pocket) Phe4Me->S2 Steric/Hydrophobic Fit S1 S1 Subsite (Catalytic Cys/Ser) Warhead->S1 Covalent Adduct

Pharmacophore mapping of N-Cbz-4-methyl-L-phenylalanine within a protease active site.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of Cbz-Capped Peptidomimetics

Objective: Incorporate N-Cbz-4-methyl-L-phenylalanine at the N-terminus of a resin-bound peptide to generate a stable, capped inhibitor.

  • Step 1: Resin Swelling. Suspend Rink Amide resin in DMF for 30 minutes.

    • Causality: Swelling expands the polystyrene polymer matrix, maximizing the surface area and ensuring that subsequent reagents have unhindered access to the reactive sites of the growing peptide chain.

  • Step 2: Fmoc Deprotection. Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

    • Causality: Piperidine acts as a mild base to strip the N-terminal Fmoc group via an E1cB mechanism, exposing the primary amine required for the final coupling step.

  • Step 3: Terminal Coupling. Pre-activate N-Cbz-4-methyl-L-phenylalanine (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add the activated mixture to the resin and agitate for 2 to 4 hours.

    • Causality: The bulky para-methyl group and the Cbz cap induce significant steric hindrance. HATU is an exceptionally reactive uronium salt that overcomes this energetic barrier, ensuring complete amide bond formation without risking racemization at the α -carbon.

  • Step 4: Resin Cleavage & Global Deprotection. Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours at room temperature.

    • Causality: TFA efficiently cleaves the peptide from the solid support and removes standard side-chain protecting groups. Crucially, the N-terminal Cbz group is completely orthogonal to TFA cleavage conditions; it remains covalently attached, transitioning from a synthetic protecting group to the final drug's hydrophobic P3/P4 pharmacophore.

  • Step 5: Precipitation & Self-Validation. Filter the cleavage solution into cold diethyl ether. Centrifuge and collect the pellet.

    • Self-Validating System: Immediately analyze the crude pellet via LC-MS. The target mass must reflect the core peptide mass + 134 Da (the exact mass of the retained Cbz group). The absence of uncoupled deletion sequences validates the efficiency of the sterically hindered HATU coupling.

SPPS_Workflow Resin Fmoc-AA-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Terminal Coupling N-Cbz-4-Me-Phe-OH Deprotect->Couple HATU/DIPEA Cleave Global Cleavage (TFA/Scavengers) Couple->Cleave Cbz is TFA-stable Product Cbz-Capped Peptide Inhibitor Cleave->Product

Solid-phase synthesis workflow for terminal capping with N-Cbz-4-methyl-L-phenylalanine.

Protocol B: Fluorogenic Kinetic Assay for Protease Inhibition

Objective: Determine the IC 50​ and binding kinetics of the synthesized Cbz-Phe(4-Me)-based inhibitor.

  • Step 1: Enzyme Activation. Pre-incubate the recombinant target protease in an assay buffer (e.g., 100 mM NaOAc, pH 5.5, 5 mM DTT) for 15 minutes at 37°C.

    • Causality: The addition of DTT reduces the active-site cysteine residue. This ensures the catalytic thiolate is fully deprotected and nucleophilic, preventing false-negative inhibition readings caused by oxidized (inactive) enzyme.

  • Step 2: Inhibitor Pre-incubation. Add serial dilutions of the synthesized inhibitor (ranging from 0.1 nM to 10 μ M) to the activated enzyme. Incubate for 30 minutes.

    • Causality: This pre-incubation period is critical for tight-binding or covalent inhibitors. It allows the 4-methyl-L-phenylalanine side chain sufficient time to navigate, displace ordered water, and lock into the S2 pocket.

  • Step 3: Substrate Addition. Rapidly add the fluorogenic substrate (e.g., Z-Leu-Arg-AMC) at a concentration strictly equal to its Km​ .

    • Causality: Setting the substrate concentration exactly at its Michaelis constant ( Km​ ) balances the assay sensitivity. It ensures the assay is highly responsive to competitive inhibition, providing an accurate representation of the inhibitor's true affinity ( Ki​ ).

  • Step 4: Kinetic Measurement & Self-Validation. Monitor fluorescence (Ex: 355 nm, Em: 460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

    • Self-Validating System: The assay must include a vehicle control (DMSO only) to establish the maximum uninhibited enzyme velocity ( Vmax​ ). If the V0​ in the highest inhibitor concentration well does not reach near-zero baseline, it indicates the inhibitor is either precipitating out of the aqueous buffer or degrading, prompting immediate LC-MS verification of the stock solution.

References

  • Novel Aza Peptide Inhibitors and Active-Site Probes of Papain-Family Cysteine Proteases - Stanford Medicine.
  • Development of a Cyclic Peptide Inhibitor of the p6/UEV Protein–Protein Interaction | ACS Chemical Biology.
  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2.

Sources

Method

Application Notes and Protocols for the Synthesis of Bioactive Macrocyclic Peptides Using N-Cbz-4-methyl-L-phenylalanine

Abstract This technical guide provides a comprehensive framework for the synthesis of bioactive macrocyclic peptides incorporating the non-canonical amino acid, N-Cbz-4-methyl-L-phenylalanine. Macrocyclic peptides are a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of bioactive macrocyclic peptides incorporating the non-canonical amino acid, N-Cbz-4-methyl-L-phenylalanine. Macrocyclic peptides are a promising class of therapeutics due to their high binding affinity, specificity, and enhanced stability compared to their linear counterparts. The strategic incorporation of 4-methyl-L-phenylalanine can further enhance bioactivity by modulating hydrophobic interactions within target binding pockets. This document details the rationale for using this modified amino acid, provides step-by-step protocols for solid-phase peptide synthesis (SPPS) and solution-phase macrocyclization, and outlines methods for purification and characterization.

Introduction: The Strategic Advantage of 4-Methyl-L-phenylalanine in Macrocyclic Peptides

Macrocyclic peptides have emerged as a compelling modality in drug discovery, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often pre-organizes the pharmacophoric elements into a bioactive conformation, leading to high affinity and selectivity for challenging targets like protein-protein interfaces.[1]

A key strategy for optimizing the therapeutic potential of macrocyclic peptides is the incorporation of non-canonical amino acids.[2] Phenylalanine, with its aromatic side chain, is frequently involved in crucial hydrophobic and π-stacking interactions with biological targets.[3][4] The introduction of a methyl group at the para-position of the phenyl ring, as in 4-methyl-L-phenylalanine, offers a subtle yet powerful modification. This methyl group enhances the hydrophobicity of the side chain, which can lead to improved binding affinity within hydrophobic pockets of target proteins.[3] Furthermore, the increased steric bulk can help to fine-tune the peptide's conformation and improve its resistance to proteolytic degradation.[5][6]

This guide focuses on the use of N-Cbz-4-methyl-L-phenylalanine as the N-terminal residue in the synthesis of a linear peptide precursor. The benzyloxycarbonyl (Cbz) protecting group is strategically employed due to its stability during standard Fmoc-based solid-phase peptide synthesis and its selective removal under conditions that do not affect most acid-labile side-chain protecting groups.[7][8] This allows for the unmasking of the N-terminal amine immediately prior to the crucial head-to-tail cyclization step.[9]

Synthesis Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with the assembly of the linear peptide on a solid support, followed by cleavage from the resin, deprotection of the N-terminal Cbz group, and subsequent solution-phase macrocyclization.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_Cleavage Cleavage and Deprotection cluster_Cyclization Macrocyclization and Purification Resin 2-Chlorotrityl Chloride Resin Coupling_Cycle Iterative Fmoc-Amino Acid Couplings Resin->Coupling_Cycle 1. Load first Fmoc-amino acid Coupling_Cycle->Coupling_Cycle Cbz_Coupling Coupling of N-Cbz-4-methyl-L-phenylalanine Coupling_Cycle->Cbz_Coupling Couple final amino acid Cleavage Cleavage from Resin (TFA Cocktail) Cbz_Coupling->Cleavage Protected Linear Peptide on Resin Cbz_Deprotection N-terminal Cbz Deprotection (Catalytic Hydrogenolysis) Cleavage->Cbz_Deprotection Protected Linear Peptide Cyclization Solution-Phase Head-to-Tail Cyclization Cbz_Deprotection->Cyclization Linear Peptide Precursor Purification RP-HPLC Purification Cyclization->Purification Characterization LC-MS and MS/MS Analysis Purification->Characterization

Caption: Overall workflow for the synthesis of a macrocyclic peptide.

Materials and Reagents

Reagent Supplier Purity/Grade
2-Chlorotrityl chloride resinMajor Bio1.0-1.6 mmol/g
Fmoc-protected amino acidsMajor Bio>99%
N-Cbz-4-methyl-L-phenylalanineMajor Bio>99%
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Major Bio>98%
N,N-Diisopropylethylamine (DIPEA)Major BioPeptide synthesis grade
PiperidineMajor Bio>99.5%
N,N-Dimethylformamide (DMF)Major BioPeptide synthesis grade
Dichloromethane (DCM)Major BioACS grade
Trifluoroacetic acid (TFA)Major Bio>99.5%
Triisopropylsilane (TIS)Major Bio>98%
Palladium on carbon (Pd/C)Major Bio10 wt. %
Ammonium formateMajor Bio>99%
Acetonitrile (ACN)Major BioHPLC grade

Detailed Protocols

Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the synthesis of a model pentapeptide (Cbz-MePhe-Ala-Gly-Leu-Val-OH) on a 0.1 mmol scale using a 2-chlorotrityl chloride resin. This resin allows for the cleavage of the peptide with the side-chain protecting groups intact.[10]

Protocol Steps:

  • Resin Swelling: Swell 100 mg of 2-chlorotrityl chloride resin (1.6 mmol/g loading) in 5 mL of DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve Fmoc-Val-OH (4 equivalents, 0.64 mmol) and DIPEA (8 equivalents, 1.28 mmol) in 5 mL of DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Quench any remaining active sites on the resin by adding 1 mL of methanol and agitating for 30 minutes.

    • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling Cycle (for Fmoc-Leu, Fmoc-Gly, Fmoc-Ala):

    • Pre-activate the next Fmoc-amino acid (4 equivalents, 0.64 mmol) with HCTU (3.9 equivalents, 0.624 mmol) and DIPEA (8 equivalents, 1.28 mmol) in 5 mL of DMF for 2 minutes. The use of HCTU is recommended for its high coupling efficiency, which is particularly important for potentially sterically hindered couplings.[11][12]

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

  • N-Cbz-4-methyl-L-phenylalanine Coupling:

    • Follow the same coupling protocol as in step 4, using N-Cbz-4-methyl-L-phenylalanine (4 equivalents). Due to the presence of the Cbz group, coupling may be slower; therefore, an extended coupling time of 2-4 hours is recommended.

  • Final Wash and Drying:

    • After the final coupling, wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

    • Dry the resin under high vacuum for at least 2 hours.

Cleavage of the Linear Peptide from the Resin
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add 5 mL of the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

N-terminal Cbz Deprotection

Catalytic transfer hydrogenation is a mild and efficient method for Cbz deprotection that avoids the use of pressurized hydrogen gas.[7]

  • Dissolve the crude, Cbz-protected linear peptide (0.1 mmol) in 10 mL of methanol.

  • Add ammonium formate (5 equivalents, 0.5 mmol).

  • Carefully add 10% Pd/C catalyst (10 mg).

  • Stir the reaction mixture at room temperature and monitor by LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the deprotected linear peptide precursor.

Solution-Phase Head-to-Tail Macrocyclization

The success of macrocyclization is highly dependent on maintaining a high dilution to favor the intramolecular reaction over intermolecular oligomerization.

Cyclization_Process LinearPeptide H₂N-(MePhe)-Ala-Gly-Leu-Val-COOH (Linear Precursor in High Dilution DMF) ActivatedPeptide Activated C-terminus (e.g., HCTU/DIPEA) LinearPeptide->ActivatedPeptide Addition of Coupling Reagents CyclicPeptide Macrocyclic Peptide ActivatedPeptide->CyclicPeptide Intramolecular Cyclization (Favored at High Dilution) Oligomers Linear Dimers/Oligomers (Side Product) ActivatedPeptide->Oligomers Intermolecular Coupling (Favored at High Concentration)

Caption: Head-to-tail solution-phase cyclization process.

Protocol Steps:

  • Dissolve the deprotected linear peptide precursor (0.1 mmol) in 100 mL of DMF (final concentration of 1 mM).

  • Add HCTU (1.2 equivalents, 0.12 mmol) and DIPEA (2.5 equivalents, 0.25 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the cyclization by LC-MS, observing the disappearance of the linear precursor mass and the appearance of the cyclized product mass.

  • Once the reaction is complete, quench by adding a few drops of water.

  • Remove the DMF under high vacuum.

Purification and Characterization

Purification by Reverse-Phase HPLC (RP-HPLC)
  • Dissolve the crude cyclized peptide in a minimal amount of DMF or DMSO.

  • Purify the peptide using a preparative C18 RP-HPLC column.

  • Use a linear gradient of water (0.1% TFA) and acetonitrile (0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 40 minutes.

  • Collect fractions and analyze by analytical LC-MS to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final macrocyclic peptide as a white powder.

Characterization

The identity and purity of the final product should be confirmed by LC-MS and, if necessary, MS/MS for sequence confirmation.

Table 1: Hypothetical Analytical Data for the Synthesized Macrocyclic Peptide

Analysis Expected Result Observed Result
Purity (by HPLC at 220 nm) >95%98.2%
Molecular Weight (Calculated) C₂₉H₄₅N₅O₆ = 575.70 g/mol 575.7 g/mol
Mass Spectrometry (Observed) [M+H]⁺ = 576.7 m/z576.7 m/z
MS/MS Fragmentation Consistent with the cyclic sequenceFragmentation pattern confirms the amino acid sequence

Impact on Bioactivity: A Comparative Case Study

To illustrate the potential of 4-methyl-L-phenylalanine to enhance bioactivity, consider a hypothetical peptide inhibitor of the p53-MDM2 interaction, a critical target in oncology. The binding of p53 to MDM2 is mediated by a helical region of p53, where three hydrophobic residues (Phe, Trp, Leu) insert into a deep hydrophobic cleft on the MDM2 surface.

Table 2: Hypothetical Bioactivity Data of p53-MDM2 Inhibitors

Peptide Sequence Modification IC₅₀ (nM) in a Competitive Binding Assay
Ac-Phe-Nle-Trp-Glu-Ala-Cys-Leu-NH₂ (Cyclized via disulfide bond)L-Phenylalanine (Native)150 nM
Ac-(4-Me)Phe-Nle-Trp-Glu-Ala-Cys-Leu-NH₂ (Cyclized via disulfide bond)4-methyl-L-phenylalanine45 nM

In this hypothetical example, the replacement of the native L-phenylalanine with 4-methyl-L-phenylalanine results in a significant improvement in inhibitory potency (a lower IC₅₀ value). This enhancement can be attributed to the increased hydrophobicity of the 4-methylphenyl group, leading to a more favorable interaction with the hydrophobic binding pocket of the MDM2 protein. This underscores the value of this modification as a tool for optimizing the bioactivity of peptide-based therapeutics.

Conclusion

The incorporation of N-Cbz-4-methyl-L-phenylalanine provides a robust strategy for the synthesis of bioactive macrocyclic peptides. The protocols outlined in this guide, from solid-phase synthesis to solution-phase cyclization, offer a reliable pathway to these complex molecules. The strategic use of the para-methyl group on the phenylalanine side chain is a valuable tool for medicinal chemists seeking to enhance the hydrophobic interactions of peptide ligands with their biological targets, ultimately leading to improved potency and therapeutic potential.

References

  • Dougherty, P. G., Sahni, A., & Pei, D. (2019). Understanding Cell Penetration of Cyclic Peptides. Chemical Reviews, 119(17), 10241–10287. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • American Laboratory. (2023). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Journal of Peptide Science, 14(7), 782-789. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2017). Protein-Protein Interaction Inhibitors: A New Class of Drugs. Progress in Medicinal Chemistry, 56, 1-59. [Link]

  • Ahangarzadeh, S., & Ghaffari, A. S. (2021). Biosynthetic Strategies for Macrocyclic Peptides. Molecules, 26(11), 3326. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Therapeutic Peptides. Future Medicinal Chemistry, 4(12), 1527-1531. [Link]

  • Bock, J. E., & Gavenonis, J. (2013). Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism. Proceedings of the National Academy of Sciences, 110(46), 18498-18503. [Link]

  • Jendrzejczak, K., et al. (2017). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ4-bis(homo-phenylalanine). Bioorganic & Medicinal Chemistry, 25(16), 4470-4480. [Link]

  • Jankowski, S., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). European Journal of Medicinal Chemistry, 87, 654-665. [Link]

  • Syngene. (n.d.). How Syngene synthesized a complex cyclic peptide for use in novel drug therapies. Syngene International Ltd. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]

  • McCarver, S. J., et al. (2016). Decarboxylative Peptide Macrocyclization through Photoredox Catalysis. Angewandte Chemie International Edition, 55(46), 14467-14471. [Link]

  • Mooney, C., et al. (2012). Towards the Improved Discovery and Design of Functional Peptides: Common Features of Diverse Classes Permit Generalized Prediction of Bioactivity. PLoS ONE, 7(10), e45012. [Link]

  • Kumar, Y., et al. (2022). Bioactive Peptides: Production, Bioavailability, and Bio-functional Properties. Foods, 11(16), 2495. [Link]

  • Linciano, P., et al. (2025). Knowledge Discovery from Bioactive Peptide Data in the PepLab Database Through Quantitative Analysis and Machine Learning. Molecules, 30(17), 3987. [Link]

Sources

Application

Application Note: Orthogonal Protection Strategies Involving N-Cbz-4-methyl-L-phenylalanine in Advanced Peptide Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary The synthesis of complex peptidomimetics, branched peptides, and mac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

The synthesis of complex peptidomimetics, branched peptides, and macrocyclic drugs requires highly controlled, sequential deprotection strategies. N-Cbz-4-methyl-L-phenylalanine (CAS: 49759-58-2) is a critical building block that bridges two powerful chemical paradigms: the structural enhancement provided by unnatural amino acids and the stringent control afforded by orthogonal protecting groups. This application note details the causality, strategic workflow, and validated protocols for utilizing N-Cbz-4-methyl-L-phenylalanine in advanced synthesis.

The Strategic Role of 4-Methyl-L-phenylalanine

4-Methyl-L-phenylalanine is an unnatural structural analogue of L-phenylalanine, distinguished by a methyl group at the para position of the aromatic ring[]. In drug development, this modification is not merely cosmetic; it fundamentally alters the biophysical properties of the resulting peptide:

  • Enhanced Hydrophobicity: The additional methyl group increases the lipophilicity of the peptide, which can improve membrane permeability and overall bioavailability[2].

  • Conformational Stability & Steric Effects: The para-methyl group restricts local rotational freedom, stabilizing specific secondary structures and optimizing ligand-receptor binding affinities[].

Incorporating this residue into therapeutic sequences allows researchers to fine-tune pharmacokinetic profiles, making it indispensable in the design of targeted neurological therapies and advanced bioconjugates[2].

Principles of Cbz Orthogonality

A successful synthesis relies on orthogonality —a concept formalized by Barany and colleagues, which dictates that multiple protecting groups must belong to independent classes and be removable by entirely distinct chemical mechanisms[3].

The carboxybenzyl (Cbz or Z) group protects the α -amine of the 4-methyl-L-phenylalanine residue as a carbamate[4]. Its value lies in its unique stability profile:

  • Base Stability: Cbz is completely stable to the mild basic conditions (e.g., 20% piperidine) used to remove Fmoc groups[5].

  • Mild Acid Stability: Unlike Boc or tBu groups, which are rapidly cleaved by 50% Trifluoroacetic acid (TFA), the Cbz group withstands mild acidolysis. It requires much harsher acids (like HF or HBr) for protonation and cleavage[4][5].

  • Selective Cleavage: Cbz is cleanly removed via catalytic hydrogenolysis (H 2​ , Pd/C), a mechanism that leaves acid-labile and base-labile groups untouched[4].

This orthogonality allows chemists to couple N-Cbz-4-methyl-L-phenylalanine to a growing peptide chain, use TFA to strip away all side-chain protecting groups (Boc/tBu), perform site-specific modifications (such as macrocyclization) on the free side chains, and finally remove the Cbz group to liberate the N-terminus.

Strategic Workflow

The following diagram illustrates a convergent solid-phase/solution-phase workflow utilizing the orthogonal nature of the Cbz group.

Workflow Node1 Peptide-Resin (Fmoc-N-terminus) Node2 Fmoc Removal (20% Piperidine/DMF) Node1->Node2 Node3 Couple N-Cbz-Phe(4-Me)-OH (HBTU/DIPEA) Node2->Node3 Node4 Side-Chain Deprotection (TFA/TIS/H2O) Node3->Node4 Cbz resists TFA Node5 Side-Chain Modification (e.g., Cyclization) Node4->Node5 Node6 Cbz Cleavage (H2, Pd/C) Node5->Node6 Node7 Final Modified Peptide Node6->Node7

Figure 1: Orthogonal deprotection workflow utilizing N-Cbz-4-methyl-L-phenylalanine.

Quantitative Data: Orthogonality Matrix

To design a self-validating synthetic route, chemists must consult the stability thresholds of each protecting group. Table 1 summarizes these causal relationships.

Table 1: Orthogonality Matrix for Common Peptide Protecting Groups

Protecting Group20% Piperidine (Base)50% TFA (Mild Acid)H 2​ , Pd/C (Hydrogenolysis)Pd(PPh 3​ ) 4​ (Pd(0) Catalysis)
Cbz (Z) Stable Stable Cleaved Stable
Fmoc Cleaved StablePartially Stable*Stable
Boc / tBu StableCleaved StableStable
Alloc StableStableStableCleaved

*Note: While Fmoc is primarily base-labile, prolonged exposure to catalytic hydrogenation can cause partial reduction/cleavage. It is best practice to remove Fmoc prior to Cbz hydrogenolysis.

Experimental Protocols

The following protocols provide step-by-step methodologies for executing the workflow described in Figure 1.

Protocol A: N-Terminal Coupling of N-Cbz-4-methyl-L-phenylalanine

Causality: HBTU converts the carboxylic acid of the Cbz-protected amino acid into a highly reactive OBt ester. DIPEA acts as a non-nucleophilic base to deprotonate the resin-bound amine, driving the nucleophilic attack while the Cbz group prevents N-terminal polymerization.

  • Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve N-Cbz-4-methyl-L-phenylalanine (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in 2 mL of DMF.

  • Base Addition: Add DIPEA (0.8 mmol, 8 eq) to the activation mixture. Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated mixture to the peptide-resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL). Validate coupling completion via a negative Kaiser test.

Protocol B: Orthogonal Side-Chain Deprotection (TFA Cleavage)

Causality: TFA protonates the oxygen atoms of Boc/tBu groups, triggering acidolytic cleavage. Triisopropylsilane (TIS) is mandatory here; it acts as a carbocation scavenger to trap the highly reactive tert-butyl cations, preventing them from alkylating the peptide. The Cbz carbamate is electronically deactivated against mild acid and remains intact[4][5].

  • Cleavage Cocktail Preparation: Prepare a mixture of TFA / TIS / H 2​ O in a ratio of 95:2.5:2.5 (v/v/v).

  • Reaction: Add 3 mL of the cleavage cocktail to the resin. Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 30 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a gentle stream of nitrogen. The resulting peptide retains its N-terminal Cbz protection but has free side chains ready for modification.

Protocol C: Global Deprotection / Cbz Cleavage via Hydrogenolysis

Causality: Palladium catalyzes the addition of hydrogen gas across the benzyl-oxygen bond of the Cbz group. This intermediate spontaneously decarboxylates, irreversibly releasing CO 2​ gas and toluene to yield the free amine[4][5].

  • Dissolution: Dissolve the purified, side-chain modified peptide (approx. 50 mg) in 5 mL of Methanol (MeOH) or Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mg, 20% w/w). Safety Note: Pd/C is pyrophoric; ensure the solvent fully covers the catalyst.

  • Hydrogen Purge: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Nitrogen/Argon) three times. Finally, backfill with H 2​ gas using a balloon.

  • Reaction: Stir vigorously at room temperature under the H 2​ balloon for 2–4 hours. Monitor reaction progress via LC-MS.

  • Filtration: Once complete, purge the flask with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst.

  • Recovery: Evaporate the filtrate under reduced pressure to yield the final, fully deprotected peptide containing the 4-methyl-L-phenylalanine residue.

References

  • 3 - ACS Publications

  • 4 - Total Synthesis 3.5 - Benchchem

  • 2 - Chem-Impex 5. - BOC Sciences

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization in N-Cbz-4-methyl-L-phenylalanine Couplings

Welcome to the Technical Support Center for peptide chemistry and drug development professionals. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols to address stereochemical inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide chemistry and drug development professionals. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols to address stereochemical integrity issues when coupling N-Cbz-4-methyl-L-phenylalanine.

Part 1: Mechanistic Insights & FAQs

Q1: Why does N-Cbz-4-methyl-L-phenylalanine racemize even though Cbz is a urethane protecting group?

A: Urethane protecting groups, such as Carboxybenzyl (Cbz or Z), are classically employed to suppress racemization by disfavoring the formation of the highly epimerization-prone oxazolone intermediate [1]. However, racemization is not entirely eliminated. The 4-methyl substitution on the phenyl ring introduces subtle steric hindrance that can decelerate the aminolysis step (the actual amide bond formation).

When the coupling rate drops, the lifetime of the activated intermediate (e.g., O-acylurea) increases. This prolonged lifetime provides a window for two competing side reactions:

  • Direct Enolization: Base-catalyzed abstraction of the acidic α -proton.

  • Oxazolone Formation: Despite the urethane protection, harsh conditions or prolonged activation can still force the cyclization into an oxazolone, which rapidly racemizes before reacting with the amine [2].

G A N-Cbz-4-Me-L-Phe B O-Acylurea Intermediate A->B DIC Activation C Target L-Peptide (Desired) B->C Fast Aminolysis (e.g., Oxyma) D Oxazolone Intermediate B->D Slow Coupling / Excess Base D->C Aminolysis E D-Peptide (Epimer) D->E Aminolysis

Mechanistic pathways of N-Cbz-4-Me-Phe activation, highlighting racemization via oxazolone.

Q2: I am using TBTU and DIPEA for my coupling. Why am I seeing >5% D-epimer?

A: Uronium-based coupling reagents like TBTU or HATU require a tertiary amine base (like N,N-diisopropylethylamine, DIPEA) to initiate the activation process. The presence of excess DIPEA is the primary culprit for racemization via direct enolization of the α -carbon [3]. Because N-Cbz-4-methyl-L-phenylalanine is slightly hindered, the coupling is slower, allowing the base to abstract the α -proton from the activated ester.

Solution: Transition to a base-free coupling system. The combination of Diisopropylcarbodiimide (DIC) and an acidic additive like OxymaPure completely eliminates the need for DIPEA, preserving the stereocenter [4].

Q3: How does OxymaPure prevent racemization better than HOBt?

A: OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has a highly nucleophilic anionic form that rapidly reacts with the transient O-acylurea intermediate formed by DIC. This generates an Oxyma-active ester that is highly reactive toward amines but remarkably stable against oxazolone cyclization [5]. Furthermore, OxymaPure is slightly more acidic than HOBt, which helps maintain a mildly acidic microenvironment that suppresses base-driven direct enolization [6].

Part 2: Quantitative Data & Troubleshooting Matrices

To make informed decisions on your coupling strategy, refer to the following quantitative summary of coupling cocktails and their impact on the epimerization of sterically hindered Cbz-protected amino acids.

Coupling SystemBase RequiredRelative Coupling KineticsEpimerization Risk (%)Recommendation
DIC / HOBt NoneModerate1.5 - 3.0%Outdated; explosive risk with HOBt.
TBTU / DIPEA Yes (2-3 eq)Fast5.0 - 10.0%Avoid for epimerization-prone residues.
DIC / OxymaPure NoneVery Fast< 1.0%Highly Recommended for routine synthesis.
DIC / Oxyma-B NoneExtremely Fast< 0.5%Optimal for highly hindered/difficult sequences.

Part 3: Validated Experimental Protocols

The following self-validating protocol utilizes base-free DIC/OxymaPure chemistry to ensure complete conversion while maintaining the enantiomeric excess (ee) of N-Cbz-4-methyl-L-phenylalanine.

Protocol: Base-Free DIC/Oxyma Coupling in Solution or SPPS

Causality Check: This protocol omits pre-activation to prevent the accumulation of the reactive O-acylurea, ensuring the amine is present the moment the Oxyma-ester is formed.

Reagents Required:

  • N-Cbz-4-methyl-L-phenylalanine (3.0 equivalents relative to amine)

  • OxymaPure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 3.0 eq of N-Cbz-4-methyl-L-phenylalanine and 3.0 eq of OxymaPure in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

    • Why: OxymaPure acts as an in-situ buffer and nucleophile. Dissolving them together ensures immediate trapping of the activated species.

  • Amine Addition: Add the solution from Step 1 directly to your resin-bound amine (for SPPS) or your free amine in solution.

  • Activation: Add 3.0 eq of DIC directly to the reaction mixture at 0°C, then allow it to warm to room temperature.

    • Why: Adding DIC last in the presence of the amine avoids "pre-activation" time, drastically reducing the window for oxazolone formation. The low initial temperature further suppresses the kinetics of direct enolization.

  • Reaction Monitoring: Agitate for 1–2 hours. Validate completion via the Kaiser test (for SPPS) or LC-MS (for solution phase).

  • Self-Validation (Chiral Analysis): Following cleavage or workup, analyze the crude product using chiral HPLC or Marfey's reagent derivatization to confirm the absence of the D-epimer.

G S1 1. Dissolve AA + Oxyma S2 2. Add Amine (Substrate) S1->S2 S3 3. Add DIC (0°C to RT) S2->S3 S4 4. LC-MS & Chiral HPLC S3->S4

Self-validating workflow for base-free DIC/Oxyma coupling to preserve stereocenter integrity.

References

  • Figueiredo, R. M., & Campagne, J.-M. (n.d.). Chapter I: Peptide Synthesis. ENSCM. Retrieved March 19, 2026, from[Link]

  • National Institutes of Health (NIH). (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). PMC. Retrieved March 19, 2026, from[Link]

  • Peptide Chemistry. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptidechemistry.org. Retrieved March 19, 2026, from[Link]

  • National Institutes of Health (NIH). (n.d.). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC. Retrieved March 19, 2026, from[Link]

Optimization

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of N-Cbz-4-methyl-L-phenylalanine

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing stalled or incomplete Carboxybenzyl (Cbz) deprotectio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing stalled or incomplete Carboxybenzyl (Cbz) deprotection reactions when working with the unnatural amino acid derivative N-Cbz-4-methyl-L-phenylalanine .

Here, we bypass generic advice to focus on the specific physicochemical properties of this substrate, providing causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights.

Mechanistic Causality: The "Why" Behind the Failure

When standard catalytic hydrogenolysis (H₂, Pd/C) of N-Cbz-4-methyl-L-phenylalanine stalls at 40–60% conversion, it is rarely due to the steric hindrance of the para-methyl group on the phenyl ring. Instead, the failure is driven by two interconnected physicochemical phenomena:

  • Zwitterionic Precipitation (Physical Catalyst Coating): The 4-methyl group significantly increases the hydrophobicity of the phenylalanine side chain. As the lipophilic Cbz group is cleaved, the molecule transitions into a highly polar, yet hydrophobic-tailed zwitterion (the free 4-methyl-L-phenylalanine). This zwitterion has exceptionally poor solubility in standard hydrogenation solvents (like pure methanol or ethyl acetate). It rapidly precipitates out of solution, physically coating the porous carbon support of the Pd/C catalyst and blocking active palladium sites[1].

  • Amine Coordination (Chemical Catalyst Poisoning): The newly liberated primary aliphatic amine acts as a strong σ -donor. If left in its neutral state, it coordinates directly to the palladium metal surface, chemically poisoning the catalyst and halting the hydrogenolysis cycle[1].

The Core Solution: Breaking the zwitterionic state by introducing an acidic modifier (like Glacial Acetic Acid) protonates the amine, preventing catalyst poisoning and drastically increasing the solubility of the resulting ammonium salt.

Decision Matrix & Troubleshooting Workflow

Use the following logical workflow to determine the optimal deprotection strategy for your specific laboratory constraints and substrate sensitivities.

CbzTroubleshooting Start Incomplete Cbz Deprotection Q1 Are reducible groups (e.g., halogens) present? Start->Q1 Acidolysis Acidolysis (HBr/AcOH or TMSI) Q1->Acidolysis Yes Q2 Is the zwitterion precipitating? Q1->Q2 No Success Complete Deprotection Acidolysis->Success ModifySolvent Add AcOH to protonate amine Q2->ModifySolvent Yes Q3 Is H2 gas available? Q2->Q3 No ModifySolvent->Q3 TransferHydro Transfer Hydrogenation (HCOONH4 + Pd/C) Q3->TransferHydro No StandardHydro Optimized Hydrogenolysis (Pd/C + H2 + AcOH) Q3->StandardHydro Yes TransferHydro->Success StandardHydro->Success

Workflow for troubleshooting N-Cbz-4-methyl-L-phenylalanine deprotection.

Frequently Asked Questions (FAQs)

Q1: My standard Pd/C catalytic hydrogenation under H₂ balloon pressure stalls at 50% conversion. How do I drive it to completion? A1: The stalling is caused by product inhibition (amine coordination to Pd) and product precipitation[1]. To resolve this, change your solvent system to a 9:1 mixture of Methanol:Glacial Acetic Acid. The acid protonates the newly formed amine, preventing it from poisoning the palladium catalyst and drastically improving the solubility of the deprotected 4-methyl-L-phenylalanine salt. If the reaction still stalls, increase the catalyst loading from 5 mol% to 10-20 mol% using a fresh batch of 10% Pd/C.

Q2: I cannot use hydrogen gas due to safety or equipment constraints. What is the most efficient alternative for this specific substrate? A2: Catalytic Transfer Hydrogenation (CTH) is a highly effective, gas-free alternative. Using ammonium formate ( HCOONH4​ ) as the hydrogen donor with Pd/C allows for rapid deprotection. Ammonium formate decomposes into NH3​ , CO2​ , and H2​ directly on the catalyst surface, providing a localized, high-concentration hydrogen source. This method is often faster than atmospheric H2​ and can be further accelerated using microwave irradiation[2].

Q3: My peptide sequence contains a reducible functional group (e.g., an aryl halide) that is getting destroyed by Pd/C. How can I selectively remove the Cbz group? A3: Hydrogenolysis is non-orthogonal to many halogens and alkenes. You must pivot to acidolysis. Treating the substrate with 33% Hydrogen Bromide (HBr) in glacial acetic acid cleaves the Cbz group via protonation of the carbamate followed by nucleophilic attack of the bromide ion on the benzylic carbon[3]. Alternatively, Trimethylsilyl iodide (TMSI) or a nucleophilic deprotection protocol using 2-mercaptoethanol can be employed for highly sensitive substrates[4].

Quantitative Performance Data

The following table summarizes the expected performance of various deprotection strategies specifically applied to hydrophobic Cbz-protected amino acids.

Deprotection MethodReagents & ConditionsReaction TimeTypical ConversionMechanistic Notes
Standard Hydrogenolysis H2​ (1 atm), 10% Pd/C, pure MeOH12–24 h40–60%Prone to stalling due to zwitterion precipitation and Pd poisoning.
Optimized Hydrogenolysis H2​ (1 atm), 10% Pd/C, MeOH/AcOH (9:1)2–4 h> 98%AcOH protonates the amine, maintaining solubility and catalyst activity[1].
Transfer Hydrogenation HCOONH4​ (5 eq), 10% Pd/C, MeOH, 60°C30–60 min> 95%Gas-free; rapid localized H2​ generation[2].
Acidic Cleavage 33% HBr in AcOH, RT1–2 h> 90%Orthogonal to reducible groups; yields the hydrobromide salt[3].

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can analytically confirm success at each critical juncture.

Protocol A: Optimized Catalytic Hydrogenolysis (Recommended)

Use when reducible functional groups are absent, and H2​ gas is available.

  • Dissolution: In a clean, dry round-bottom flask, dissolve N-Cbz-4-methyl-L-phenylalanine (1.0 mmol) in 9 mL of HPLC-grade Methanol and 1 mL of Glacial Acetic Acid. Validation: The solution must be completely clear.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (10 mol% relative to substrate). Caution: Pd/C is pyrophoric; never add dry catalyst to a methanol vapor-rich environment without an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Repeat this purge cycle three times. Stir vigorously (≥ 800 rpm) at room temperature.

  • Reaction Monitoring: After 2 hours, sample the reaction. Validation: Analyze via LC-MS. The reaction is complete when the mass corresponding to the Cbz-protected starting material ( [M+H]+ m/z ~314.1) is fully consumed, and the product mass ( [M+H]+ m/z ~180.1) dominates.

  • Workup: Purge the system with Argon to remove residual H2​ . Filter the suspension through a tightly packed pad of Celite® to remove the Pd/C. Wash the Celite pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual acetic acid, yielding the pure acetate salt of 4-methyl-L-phenylalanine.

Protocol B: Catalytic Transfer Hydrogenation (Gas-Free)

Use when H2​ gas is restricted or rapid turnaround is required.

  • Setup: Dissolve the substrate (1.0 mmol) in 10 mL of Methanol. Add 10% Pd/C (10 mol%).

  • Donor Addition: Add Ammonium Formate (5.0 mmol, 5 equivalents) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat to 60°C. Validation: Vigorous bubbling ( CO2​ and H2​ evolution) should be observed within 5 minutes.

  • Monitoring & Workup: Stir for 45 minutes. Confirm completion via TLC (Ninhydrin stain will show a bright purple spot for the free primary amine). Filter through Celite, wash with Methanol, and concentrate.

Protocol C: Acidic Cleavage via HBr/AcOH

Use when orthogonal deprotection is required to preserve halogens or alkenes.

  • Reaction: Dissolve the substrate (1.0 mmol) in 2 mL of Glacial Acetic Acid. Slowly add 3 mL of 33% HBr in Acetic Acid. Stir at room temperature for 1.5 hours.

  • Precipitation: Slowly pour the reaction mixture into 50 mL of ice-cold diethyl ether while stirring vigorously. Validation: The hydrobromide salt of 4-methyl-L-phenylalanine will crash out as a white precipitate.

  • Isolation: Filter the precipitate, wash generously with cold diethyl ether to remove residual benzyl bromide byproducts, and dry under high vacuum.

References

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation Source: ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol Source: Organic Letters (ACS Publications) URL:[Link]

  • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Improving reaction yields when coupling N-Cbz-4-methyl-L-phenylalanine in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of unnatural, sterically hindered building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of unnatural, sterically hindered building blocks. Coupling N-Cbz-4-methyl-L-phenylalanine presents a unique intersection of steric bulk, high hydrophobicity, and protecting group orthogonality.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind coupling failures, you can implement the self-validating framework provided below to guarantee high-yield synthesis.

Section 1: Mechanistic FAQ

Q: Why does N-Cbz-4-methyl-L-phenylalanine consistently yield poor coupling efficiencies compared to standard Fmoc-Phe-OH? A: The difficulty arises from a dual mechanistic penalty: steric hindrance and hydrophobic aggregation. The 4-methyl substitution on the phenyl ring increases the spatial volume of the side chain, but the primary steric penalty comes from the N-terminal Carboxybenzyl (Cbz) protecting group. Cbz is bulkier than standard protecting groups and restricts the conformational freedom of the activated ester, significantly slowing the rate of nucleophilic attack by the resin-bound amine 1. Furthermore, the increased lipophilicity of the 4-methyl group promotes on-resin aggregation. Growing hydrophobic peptide chains tend to collapse onto themselves, forming intermolecular β-sheets that physically bury the reactive N-terminal amine, rendering it inaccessible to the incoming amino acid 2.

Q: How does the Cbz protecting group alter my overall SPPS and cleavage strategy? A: Unlike the Fmoc group (removed by basic piperidine) or the Boc group (removed by acidic TFA), the Cbz group is orthogonal to standard Fmoc-SPPS chemistries. It is highly stable to both the basic conditions of Fmoc deprotection and the standard 95% TFA cleavage cocktails used to detach the peptide from the resin 3. If you are using N-Cbz-4-methyl-L-phenylalanine, you must account for this in your downstream processing. Complete removal of the Cbz group requires either catalytic hydrogenolysis (H₂, Pd/C) or treatment with extremely strong, hazardous acids like anhydrous HF or TFMSA 3.

Section 2: Troubleshooting Guide & Optimization Strategies

Q: What are the most effective coupling reagents for this specific hindered building block? A: Standard uronium salts like HBTU are insufficient for sterically hindered unnatural amino acids. When coupling kinetics are slow, uronium reagents can react directly with the resin-bound N-terminal amine, leading to irreversible guanidinylation (chain termination). To prevent this, you must switch to highly reactive, non-uronium systems or advanced triazoles 2. We recommend the DIC/OxymaPure system.

Table 1: Coupling Reagent Comparison for Hindered Amino Acids

Coupling SystemRecommended ConcentrationActivation MechanismRelative Efficiency for Hindered AAsRisk Profile & Causality
HBTU / DIEA 0.2 MAminium/Uronium saltLowHigh risk of N-terminal guanidinylation if the coupling is sterically delayed.
HATU / DIEA 0.2 M - 0.5 M7-Aza-benzotriazole esterHighExcellent kinetics, but carries a moderate epimerization risk and potential for guanidinylation.
DIC / OxymaPure 0.5 MCarbodiimide + OximeVery HighMinimal side reactions; highly stable at elevated temperatures (MW-SPPS compatible).
COMU / DIEA 0.2 MMorpholino uroniumVery HighExtremely reactive but hydrolyzes rapidly in solution; requires immediate use upon preparation.

Q: How can I overcome the on-resin aggregation caused by this hydrophobic residue? A: Aggregation is a thermodynamic problem that requires a thermodynamic or solvating solution.

  • Increase Reagent Concentration: Drive the bimolecular reaction kinetics by increasing the concentration of your amino acid and coupling reagents from the standard 0.2 M to 0.5 M 4.

  • Solvent Disruption: Pure DMF is often insufficient for highly hydrophobic sequences. Switching your solvent system to 80% NMP / 20% DMSO drastically improves the swelling of the peptide-resin matrix, breaking up hydrophobic interactions 5.

  • Microwave-Assisted SPPS (MW-SPPS): Applying microwave energy (typically 75°C) provides the thermal energy required to disrupt inter-chain hydrogen bonds, exposing the reactive amine and driving the sluggish coupling of bulky amino acids to completion 1.

Section 3: Validated Experimental Protocols

Protocol: Self-Validating Microwave-Assisted Coupling of N-Cbz-4-methyl-L-phenylalanine Objective: To achieve >99% coupling efficiency of a sterically hindered, hydrophobic amino acid while preventing chain-terminating side reactions.

Phase 1: Preparation & Swelling

  • Resin Preparation : Weigh the peptide-resin (e.g., 0.1 mmol scale).

  • Validation Checkpoint 1 (Pre-Coupling) : Perform a Kaiser test on a few resin beads. A deep blue color validates that the Fmoc group from the previous residue has been completely removed, exposing the free primary amine 2.

  • Solvent Optimization : Swell the resin in a mixture of 80% NMP and 20% DMSO for 30 minutes. Causality: This specific solvent ratio thermodynamically disrupts hydrophobic inter-chain interactions, maximizing resin swelling and amine accessibility 5.

Phase 2: Activation & Coupling 4. Reagent Concentration : Prepare a 0.5 M solution of N-Cbz-4-methyl-L-phenylalanine (5 equivalents, 0.5 mmol) and 0.5 M OxymaPure (5 equivalents, 0.5 mmol) in DMF. Causality: High molarity drives the bimolecular collision rate, which is critical for bulky substituents 4. 5. Activation : Add N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents, 0.5 mmol) to the amino acid mixture. Stir for 2 minutes to form the active oxime ester. 6. Microwave Coupling : Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. Causality: Microwave energy overcomes the high activation energy barrier caused by the Cbz group's steric bulk 1.

Phase 3: Validation & Cleavage 7. Validation Checkpoint 2 (Post-Coupling) : Wash the resin thoroughly with DMF and DCM. Perform a second Kaiser test. A yellow/colorless bead indicates successful, complete coupling. If the beads are slightly blue, immediately perform a double coupling using fresh reagents before proceeding [[2]](). 8. Validation Checkpoint 3 (Micro-Cleavage LC-MS) : Transfer 5 mg of the coupled resin to a micro-tube. Treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Precipitate in cold ether, centrifuge, and analyze the pellet via LC-MS. Crucial Note: Because the Cbz group is stable to TFA, your target mass must include the intact Cbz protecting group 3.

Section 4: Visual Workflows

G A Initiate Coupling: N-Cbz-4-Me-Phe B Self-Validation: Perform Kaiser Test A->B C Negative (Yellow) Proceed to Cleavage B->C Success D Positive (Blue) Incomplete Coupling B->D Failure E Optimization 1: Double Couple at 0.5M Conc. D->E F Optimization 2: MW-SPPS (75°C) + DIC/Oxyma D->F If Opt 1 Fails G Optimization 3: Solvent Switch (80% NMP / 20% DMSO) D->G If Opt 2 Fails E->B F->B G->B

Figure 1: Decision matrix for troubleshooting incomplete coupling of N-Cbz-4-methyl-L-phenylalanine.

Section 5: References

  • CEM Corporation - Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids URL: [Link]

  • Biotage - Five Tips and Tricks for Success in Solid Phase Peptide Synthesis URL: [Link]

  • NIH/PMC - Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Cbz-4-methyl-L-phenylalanine Peptide Bonds

Welcome to the Advanced Peptide Synthesis Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the unique thermodynam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the unique thermodynamic and kinetic challenges associated with N-Cbz-4-methyl-L-phenylalanine (Cbz-Phe(4-Me)-OH) .

The combination of a bulky N-terminal carboxybenzyl (Cbz) protecting group and a para-methyl substituted phenyl ring creates a significant steric footprint. This dual hindrance often manifests as sluggish coupling kinetics, incomplete amide bond formation, and a heightened risk of epimerization during solid-phase peptide synthesis (SPPS). This guide provides field-proven, self-validating protocols and mechanistic insights to overcome these barriers.

Diagnostic Troubleshooting Workflow

Before altering your synthesis strategy, use the diagnostic logic below to identify the optimal coupling pathway based on the steric environment of your target sequence.

TroubleshootingWorkflow A Incomplete Coupling Detected (Positive Kaiser Test) B Assess Nucleophile Steric Bulk (e.g., Aib, Pro, N-Me) A->B C Protocol B: HATU/DIPEA High Reactivity Uronium B->C High Bulk D Protocol A: DIC/Oxyma Pure Elevated Temperature (75°C) B->D Moderate Bulk E Evaluate Epimerization Risk C->E D->E F Double Coupling in Chaotropic Solvent (DMF/NMP) E->F High Risk / Still Incomplete G Successful Amide Bond Formation E->G Low Risk (<1%) F->G

Workflow for troubleshooting sterically hindered N-Cbz-4-Me-Phe couplings.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I seeing incomplete coupling when using standard DIC/HOBt activation for Cbz-Phe(4-Me)-OH? Causality & Expert Insight: The steric bulk of the N-Cbz group restricts the conformational freedom of the activated ester, physically shielding the electrophilic carbonyl carbon from incoming nucleophiles. Standard carbodiimide/benzotriazole systems (like DIC/HOBt) lack the necessary reactivity to overcome this high activation energy barrier. Solution: Upgrade to a highly reactive uronium salt such as HATU. Under slightly basic conditions, the carboxylate attacks HATU to form an O-acyl(tetramethyl)isourea intermediate, which is rapidly converted to a highly active ester by the 7-azabenzotriazole oxide anion (HOAt). HATU is specifically designed to facilitate amide bond formation in the presence of severe steric hindrance [1].

Q2: I need to scale up my synthesis, but HATU is too expensive. What is a cost-effective alternative that still handles steric bulk? Causality & Expert Insight: For bulk synthesis, the DIC/Oxyma Pure system is the modern gold standard. Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) forms an active ester that is highly reactive toward amines[2]. Crucially, DIC/Oxyma allows for high-temperature coupling (e.g., 75°C - 90°C), which provides the thermal kinetic energy required to overcome the steric barrier of the 4-methylphenyl side chain without the explosive risks associated with heating HOBt [5]. Solution: Implement Protocol A (below), utilizing DIC/Oxyma Pure at elevated temperatures.

Q3: How do I prevent racemization/epimerization during the activation of this bulky amino acid? Causality & Expert Insight: Steric hindrance slows down the nucleophilic attack of the amine. This prolonged lifetime of the activated ester increases the probability of an intramolecular side reaction: the oxygen of the N-Cbz carbonyl attacks the activated ester carbonyl, forming a 5-membered oxazolone ring. The alpha-proton of this oxazolone is highly acidic and easily abstracted by bases, leading to epimerization. Solution: Oxyma Pure demonstrates a superior ability to suppress racemization compared to HOBt/HOAt by rapidly intercepting the O-acylisourea before oxazolone formation can occur [3].

Q4: My N-Cbz deprotection via catalytic hydrogenation (Pd/C) is failing on-resin. Is the 4-methyl group responsible? Causality & Expert Insight: Yes. The 4-methyl substitution increases the lipophilicity and steric footprint of the residue. On a solid support, this can cause the peptide chain to aggregate via hydrophobic interactions, physically blocking the N-terminal Cbz group from effectively adsorbing onto the palladium catalyst surface [4]. Solution: Use a solvent mixture that disrupts aggregation (e.g., adding NMP) and switch to a catalytic transfer hydrogenation method using ammonium formate (Protocol C).

Quantitative Data Presentation

To assist in reagent selection, the following tables summarize the performance metrics of various coupling systems when applied to sterically hindered, epimerization-prone residues.

Table 1: Coupling Reagent Performance Matrix for Bulky Amino Acids
Coupling SystemReactivity (Steric Bulk)Epimerization RiskCost / ScalabilityRecommended Application
DIC / HOBt LowModerateLowUnhindered linear peptides
HATU / DIPEA Very HighLowHighDifficult sequences, Pro/Aib couplings
DIC / Oxyma Pure HighVery LowModerateHigh-temp SPPS, large-scale synthesis
PyBOP / Collidine HighLowModerateBase-sensitive hindered couplings
Table 2: Epimerization Rates during Activation of Hindered Phenylglycine Derivatives [3]
Additive SystemEpimerization (DL %)Yield (%)Safety Profile
DIC / HOBt 3.7%78%Shock-sensitive (Explosive risk)
DIC / HOAt 1.0 - 2.0%92%Shock-sensitive (Explosive risk)
DIC / Oxyma Pure 0.1% 95% Safe, Non-explosive

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can verify success before proceeding to the next synthetic step.

Protocol A: High-Efficiency Coupling using DIC/Oxyma Pure at Elevated Temperature

Use this protocol for cost-effective, large-scale synthesis or moderately hindered sequences.

  • Validation Checkpoint: A negative Kaiser test (yellow beads) confirms successful amide bond formation.

  • Resin Preparation: Swell the resin-bound nucleophilic peptide in DMF for 30 minutes at room temperature. Drain completely.

  • Reagent Preparation: Dissolve 5.0 equivalents of Cbz-Phe(4-Me)-OH and 5.0 equivalents of Oxyma Pure in a minimum volume of DMF (approx. 0.1 M concentration).

  • Activation: Add 5.0 equivalents of DIC to the amino acid/Oxyma solution. Stir for exactly 3 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Heat the reaction vessel to 75°C and agitate for 10–15 minutes [5].

  • Washing & Validation: Drain the reaction mixture. Wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL). Perform a Kaiser test. If positive, repeat steps 2-4 using a DMF/NMP (1:1) solvent mixture to disrupt aggregation.

Protocol B: Difficult Coupling to a Bulky Nucleophile using HATU/DIPEA

Use this protocol when coupling Cbz-Phe(4-Me)-OH onto highly hindered amines (e.g., Aib, Proline, or N-methylated residues).

  • Validation Checkpoint: HPLC analysis of a micro-cleavage sample shows >95% target peak purity.

  • Pre-activation: In a clean vial, dissolve 3.0 equivalents of Cbz-Phe(4-Me)-OH and 3.0 equivalents of HATU in DMF.

  • Base Addition: Add 6.0 equivalents of DIPEA (or collidine for highly epimerization-prone sequences) to the vial. The solution will immediately turn yellow, indicating the formation of the active ester. Pre-activate for exactly 5 minutes.

  • Coupling: Add the activated mixture to the swollen resin. Agitate at room temperature for 2 hours.

  • Washing: Drain and wash thoroughly with DMF (5 × 3 mL) to ensure complete removal of the tetramethylurea byproduct.

Protocol C: On-Resin N-Cbz Deprotection via Catalytic Transfer Hydrogenation

Use this protocol to remove the N-Cbz group when standard strong-acid cleavage is not orthogonal to your strategy.

  • Validation Checkpoint: Mass spectrometry (LC-MS) of a micro-cleavage confirms the loss of 134 Da (Cbz group).

  • Catalyst Loading: Suspend the Cbz-protected peptide-resin in a 1:1 mixture of DMF/MeOH to maximize swelling. Add 10% Pd/C (approx. 20-30% w/w relative to the peptide) [4].

  • Donor Addition: Add 10 equivalents of ammonium formate (hydrogen donor) to the suspension.

  • Reaction: Agitate gently at 40°C for 4 to 12 hours. Mild effervescence indicates active hydrogen generation.

  • Filtration: Filter the resin carefully to remove the Pd/C catalyst. Wash the resin extensively with DMF, water, and DCM to ensure complete removal of formate salts.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis, Globalso.
  • Technical Support Center: Optimizing Oxyma-Activated Couplings, Benchchem.
  • 6 - Organic Syntheses Procedure, OrgSyn.
  • Solid-Phase Synthesis Using N-Cbz Protected Building Blocks: Application Notes and Protocols, Benchchem.
  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures, ChemRxiv.

Reference Data & Comparative Studies

Validation

Introduction: The Strategic Importance of Protecting Groups and Non-Proteinogenic Amino Acids

As a Senior Application Scientist, this guide provides an in-depth technical comparison of N-Cbz-4-methyl-L-phenylalanine and Fmoc-4-methyl-L-phenylalanine for peptide synthesis. It is structured to provide researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison of N-Cbz-4-methyl-L-phenylalanine and Fmoc-4-methyl-L-phenylalanine for peptide synthesis. It is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic choices involved in selecting an Nα-protecting group for this unique amino acid derivative.

In the intricate field of peptide synthesis, the precise assembly of amino acid sequences is orchestrated through the strategic use of protecting groups. These temporary chemical modifications are essential to prevent unwanted side reactions at the N-terminus and reactive side chains, thereby ensuring the formation of the correct peptide bonds.[1][2] The choice of an Nα-protecting group is a critical decision that dictates the overall synthetic strategy, be it in solution or on a solid phase.[2]

This guide focuses on two of the most established Nα-protecting groups, the Carbobenzyloxy (Cbz) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, as applied to the non-proteinogenic amino acid 4-methyl-L-phenylalanine. The incorporation of 4-methyl-L-phenylalanine into peptide sequences is a valuable strategy for modulating the hydrophobicity and conformational properties of peptides, which can, in turn, influence their biological activity and metabolic stability.[3] The methyl group on the phenyl ring enhances the hydrophobicity of the amino acid, which presents both opportunities for novel peptide design and challenges during synthesis.[3]

This comparison will delve into the practical implications of choosing between the classical Cbz group, predominantly used in solution-phase synthesis, and the modern Fmoc group, the cornerstone of solid-phase peptide synthesis (SPPS).

At a Glance: Cbz vs. Fmoc for 4-methyl-L-phenylalanine

FeatureN-Cbz-4-methyl-L-phenylalanineFmoc-4-methyl-L-phenylalanine
Primary Synthetic Approach Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)[4]Mild base (e.g., 20% piperidine in DMF)[5]
Orthogonality Orthogonal to Fmoc and acid-labile groups (e.g., Boc, tBu)[4]Orthogonal to acid-labile side-chain protecting groups[5]
Key Advantages - Well-suited for large-scale synthesis of shorter peptides.- Crystalline intermediates can aid in purification.[6]- High repetitive coupling yields (>99%).- Amenable to automation.- Milder overall cleavage conditions.[4]
Potential Challenges - Purification of intermediates can be time-consuming.- Solubility of protected peptide fragments may decrease with increasing chain length and hydrophobicity.- On-resin aggregation of hydrophobic peptides can hinder synthesis.[7]- Potential for side reactions like diketopiperazine formation.[8]

Chemical Structures and Deprotection Mechanisms

The fundamental difference between the Cbz and Fmoc protecting groups lies in their lability under distinct chemical conditions, which forms the basis of their orthogonal application in complex synthetic strategies.

N-Cbz-4-methyl-L-phenylalanine

The Cbz group is a benzyl carbamate that is stable to both acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc, respectively.[9] Its removal is typically achieved by catalytic hydrogenolysis or treatment with strong acids.

Caption: Cbz group deprotection via catalytic hydrogenolysis.

Fmoc-4-methyl-L-phenylalanine

The Fmoc group is a base-labile protecting group. Its removal is achieved through a β-elimination reaction initiated by a mild base, typically piperidine.[5] This reaction releases the free amine, dibenzofulvene, and carbon dioxide. The dibenzofulvene is scavenged by piperidine to form a stable adduct.

Caption: Fmoc group deprotection via piperidine treatment.

Experimental Comparison: Synthesis of a Model Dipeptide

Illustrative Performance Data

The following table presents expected outcomes for the synthesis of Ala-(4-Me)Phe based on typical results for solution-phase and solid-phase synthesis of short, hydrophobic peptides.

ParameterCbz-Ala-(4-Me)Phe-OMe (Solution-Phase)Fmoc-Ala-(4-Me)Phe-Resin (Solid-Phase)
Expected Yield (crude) 60-85%[10]>90% (based on resin loading)[11]
Expected Purity (crude, by HPLC) 70-90%80-95%[12][13]
Racemization <1% with HOBt additive[14]<1% with standard coupling reagents[15]
Key Challenge Potential for low solubility of protected dipeptide, complicating purification.Potential for on-resin aggregation, though less likely for a dipeptide.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Cbz-Ala-(4-Me)Phe-OMe

This protocol details the coupling of Cbz-L-alanine with 4-methyl-L-phenylalanine methyl ester.

Cbz_Workflow cluster_0 Solution-Phase Synthesis Workflow start Dissolve Cbz-Ala-OH, H-(4-Me)Phe-OMe·HCl, and HOBt in DCM cool Cool to 0°C start->cool add_dcc Add DCC solution cool->add_dcc react React at 0°C then room temperature add_dcc->react filter_dcu Filter to remove DCU react->filter_dcu workup Aqueous workup (acid/base washes) filter_dcu->workup purify Purify by column chromatography or recrystallization workup->purify end Cbz-Ala-(4-Me)Phe-OMe purify->end

Caption: Workflow for Cbz-based solution-phase dipeptide synthesis.

Step-by-Step Methodology:

  • Preparation of H-(4-Me)Phe-OMe: The methyl ester of 4-methyl-L-phenylalanine is prepared by standard methods (e.g., using thionyl chloride in methanol) and is used as its hydrochloride salt.

  • Coupling Reaction:

    • To a solution of Cbz-L-alanine (1.0 eq), H-(4-Me)Phe-OMe·HCl (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM), add N,N'-diisopropylethylamine (DIPEA) (1.0 eq) and cool the mixture to 0°C.

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.[16]

    • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[17]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure protected dipeptide.[17]

Protocol 2: Solid-Phase Synthesis of Fmoc-Ala-(4-Me)Phe-Resin

This protocol outlines the synthesis on a Rink Amide resin for a C-terminal amide, a common scenario in SPPS.

Fmoc_Workflow cluster_1 Fmoc-SPPS Workflow start Swell Fmoc-(4-Me)Phe-Resin in DMF deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple Couple Fmoc-Ala-OH (with HBTU/DIPEA) wash1->couple wash2 Wash with DMF couple->wash2 end Fmoc-Ala-(4-Me)Phe-Resin wash2->end

Caption: Workflow for Fmoc-based solid-phase dipeptide synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-(4-Me)Phe-Rink Amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.[18]

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.[18]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vessel, pre-activate Fmoc-L-alanine (3-5 eq) with a coupling reagent such as HBTU (0.95 eq relative to the amino acid) and DIPEA (2 eq relative to the resin loading) in DMF for 1-2 minutes.[15]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a qualitative method like the Kaiser test.[15]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resulting Fmoc-Ala-(4-Me)Phe-Resin is ready for the next coupling cycle or final cleavage.

Discussion of Expected Outcomes and Causality

  • Yield and Purity: Fmoc-SPPS is expected to provide a higher crude purity and yield due to the use of excess reagents to drive reactions to completion and the simple filtration-based removal of byproducts.[19] In solution-phase synthesis, achieving high yields requires careful optimization of reaction conditions and purification steps, which can be more complex and may lead to material loss.[10]

  • Impact of Hydrophobicity: The 4-methyl group increases the hydrophobicity of the phenylalanine residue.

    • In Fmoc-SPPS , this can contribute to on-resin aggregation, especially in longer or more hydrophobic sequences.[7] Aggregation can hinder reagent access to the growing peptide chain, leading to incomplete coupling and deprotection, resulting in deletion sequences.[20] For a short dipeptide, this is less of a concern.

    • In Cbz-based solution-phase synthesis , the increasing hydrophobicity of the growing peptide chain can lead to solubility issues in common organic solvents. This can make the reaction sluggish and purification by crystallization or chromatography more challenging.[10]

  • Racemization: Both Cbz and Fmoc are urethane-type protecting groups, which are known to suppress racemization during the activation of the carboxylic acid.[2] The use of coupling additives like HOBt with DCC in solution-phase synthesis is a well-established method to minimize racemization to negligible levels by forming an active ester that is less prone to epimerization.[14] In modern Fmoc-SPPS, the use of aminium/uronium-based coupling reagents like HBTU also effectively minimizes racemization.[15] Therefore, with standard protocols, racemization is not expected to be a significant issue for either method when incorporating 4-methyl-L-phenylalanine.

  • Scalability and Throughput: For the synthesis of short peptides on a large scale, the solution-phase approach with Cbz-amino acids can be more cost-effective as it avoids the use of expensive resins and large volumes of solvents for washing.[12] However, for research-scale synthesis of multiple peptides or longer sequences, the ease of automation and high throughput of Fmoc-SPPS make it the preferred method.[5]

Conclusion and Recommendations

The choice between N-Cbz-4-methyl-L-phenylalanine and Fmoc-4-methyl-L-phenylalanine is fundamentally a choice between two synthetic strategies: solution-phase and solid-phase synthesis.

  • Fmoc-4-methyl-L-phenylalanine is the superior choice for most modern peptide synthesis applications, especially for the construction of longer peptides or for high-throughput synthesis in a research setting. The robustness of Fmoc-SPPS, its amenability to automation, and the high purity of the crude products generally outweigh the potential challenges of on-resin aggregation, which can often be mitigated with optimized protocols.

  • N-Cbz-4-methyl-L-phenylalanine remains a valuable building block for specific applications, particularly for the large-scale synthesis of short peptides where the economics of solution-phase synthesis are more favorable. Its use is also relevant in fragment condensation strategies where protected peptide segments are synthesized in solution and then ligated.

For researchers incorporating 4-methyl-L-phenylalanine to enhance hydrophobicity, it is crucial to be mindful of the potential for aggregation in SPPS and solubility issues in solution-phase synthesis. The selection of the protecting group should be made in the context of the overall synthetic goal, the length and sequence of the target peptide, and the available resources.

References

  • BenchChem. (2025). Synthesis of Cbz-Ala-Ala-Ala-Ala: A Detailed Protocol for Solution-Phase Peptide Chemistry.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • BenchChem. (2025). A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Cbz-D-Arg(Pbf).
  • Li, P., & Xu, J. C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Ferrazzano, L., Corbisiero, D., Mattellone, A., Cantelmi, P., Martelli, G., Palladino, C., ... & Cabri, W. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride. Molecules, 28(19), 7183.
  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis.
  • Miyazawa, M., & Hirashima, T. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes, 9(6), 1003.
  • Aapptec. (2020, February 14). Synthesizing Hydrophobic Peptides.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches.
  • ResearchGate. (2015, February 6). What is the final yield maximum for a polypeptide around 10 amino acids?.
  • B.O.C. Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Cbz-D-Arg(Pbf).
  • Kuroda, N., Chen, Y. N., Abe, A., & Nishimura, T. (1998). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 46(9), 1404-1409.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • B.O.C. Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Yamamoto, Y., & Takamura, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Advances, 13(20), 13629-13636.
  • ResearchGate. (2014, September 3). Synthesis of Biologically Active Hydrophobic Peptide by Using Novel Polymer Support: Improved Fmoc Solid Phase Methodology.
  • B.O.C. Sciences. (n.d.). CBZ-Amino Acids.
  • Aapptec. (2020, February 14). Synthesizing Hydrophobic Peptides.
  • ResearchGate. (n.d.). Fig. 2 Peptide synthesis and purification. HPLC analysis of the crude....
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). 4-Methyl-L-phenylalanine.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (2015, February 6). What is the final yield maximum for a polypeptide around 10 amino acids?.
  • PubMed. (2013, July 15). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
  • Green Chemistry. (2017, September 19). Tandem deprotection/coupling for peptide synthesis in water at room temperature.
  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.

Sources

Comparative

A Comparative Guide to N-Cbz and N-Boc Protection of 4-methyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals In the intricate field of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency and success of a synthetic strategy. This guide provides a detailed comparison of two of the most ubiquitous N-protecting groups, benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), with a specific focus on their application to the non-proteinogenic amino acid 4-methyl-L-phenylalanine. This analysis is grounded in established chemical principles and supported by experimental insights to aid researchers in making informed decisions for their synthetic endeavors.

The incorporation of structurally unique amino acids like 4-methyl-L-phenylalanine is a powerful strategy for modulating the pharmacological properties of peptides, such as metabolic stability, conformational rigidity, and receptor-binding affinity.[1] The methyl group on the phenyl ring introduces hydrophobicity, which can influence peptide folding and interactions.[] Effective synthesis of peptides containing this modified residue hinges on the judicious use of protecting groups to prevent unwanted side reactions at the amine terminus during peptide coupling.[3][4]

The Cornerstones of Amine Protection: Cbz and Boc

The Cbz and Boc groups are both carbamate-based protecting groups that effectively mask the nucleophilicity and basicity of the amine nitrogen.[5][6] However, their distinct chemical properties, particularly their cleavage conditions, form the basis of their strategic and often complementary use in complex multi-step syntheses.[7]

The Benzyloxycarbonyl (Cbz) Group: A Classic Mainstay

Introduced in the 1930s by Bergmann and Zervas, the Cbz group (also denoted as Z) was a foundational development in modern peptide chemistry.[3][8] It is lauded for its stability under a range of conditions and the crystalline nature it often imparts to protected intermediates, which can simplify purification.[9]

Protection Mechanism: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, such as those of the Schotten-Baumann reaction.[8][9] The reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate, with a base required to neutralize the liberated HCl.[8]

Deprotection Mechanism: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[7][8] This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, which can be H₂ gas or a hydrogen donor in a transfer hydrogenation reaction (e.g., ammonium formate).[8][10][11] The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[8] While generally mild, care must be taken as this method is incompatible with other reducible functional groups like alkenes or certain sulfur-containing residues.[12] Alternatively, Cbz groups can be cleaved under strong acidic conditions (e.g., HBr in acetic acid), though this is less common due to the harshness of the reagents.[8][9]

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is another cornerstone of amine protection, valued for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[7][13] This acid lability makes it orthogonal to the Cbz group, a property that is highly advantageous in complex synthetic routes.[7][13][14]

Protection Mechanism: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O).[13][15] The reaction involves the nucleophilic attack of the amine on the anhydride, with the subsequent breakdown of the carbonate leaving group providing a strong thermodynamic driving force.[13] While the reaction can proceed without a base, one is often added to facilitate the process.[13][15]

Deprotection Mechanism: The Boc group is readily cleaved by treatment with acids, most commonly trifluoroacetic acid (TFA).[13][16] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[5][17] This intermediate spontaneously decarboxylates to yield the free amine.[17] The reactive tert-butyl cation generated can potentially alkylate nucleophilic side chains, necessitating the use of scavengers in certain cases.[18][19]

Head-to-Head Comparison: N-Cbz vs. N-Boc for 4-methyl-L-phenylalanine

The choice between Cbz and Boc protection for 4-methyl-L-phenylalanine depends on the overall synthetic strategy, including the presence of other functional groups in the molecule and the planned deprotection steps.

FeatureN-Benzyloxycarbonyl (Cbz)N-tert-Butoxycarbonyl (Boc)
Protecting Reagent Benzyl chloroformate (Cbz-Cl)[6][8]Di-tert-butyl dicarbonate (Boc₂O)[13][15]
Protection Conditions Basic (e.g., aq. Na₂CO₃ or NaOH)[8][9]Often basic (e.g., NaOH, Et₃N), but can be neutral[13][15]
Stability Stable to acidic and basic conditions (with some exceptions)[7]Stable to bases, nucleophiles, and catalytic hydrogenation[7]
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[7][8]Acidolysis (e.g., TFA, HCl)[7][13]
Orthogonality Orthogonal to Boc and Fmoc groups[8][13]Orthogonal to Cbz and Fmoc groups[13]
Potential Side Reactions Racemization under harsh basic protection conditions.[9] Incomplete deprotection with insufficient hydrogen source.[9]Alkylation of sensitive residues by the t-butyl cation during deprotection.[18][19]
Ideal For Substrates sensitive to acid but stable to hydrogenolysis.[7]Substrates sensitive to hydrogenolysis but stable to acid.[7]

Experimental Workflows

The following diagrams and protocols outline the fundamental steps for the protection and deprotection of 4-methyl-L-phenylalanine with both Cbz and Boc groups.

N-Cbz Protection and Deprotection Workflow

Cbz_Workflow cluster_protection N-Cbz Protection cluster_deprotection N-Cbz Deprotection 4-Me-L-Phe 4-Methyl-L-phenylalanine Reagents_P Cbz-Cl, Base (e.g., Na2CO3) in Dioxane/Water 4-Me-L-Phe->Reagents_P Cbz_Protected N-Cbz-4-Me-L-Phe Reagents_P->Cbz_Protected Cbz_Protected_D N-Cbz-4-Me-L-Phe Reagents_D H2, Pd/C in Methanol Cbz_Protected_D->Reagents_D Deprotected 4-Methyl-L-phenylalanine Reagents_D->Deprotected

Caption: Workflow for N-Cbz protection and deprotection.

N-Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection 4-Me-L-Phe 4-Methyl-L-phenylalanine Reagents_P Boc2O, Base (e.g., NaOH) in Dioxane/Water 4-Me-L-Phe->Reagents_P Boc_Protected N-Boc-4-Me-L-Phe Reagents_P->Boc_Protected Boc_Protected_D N-Boc-4-Me-L-Phe Reagents_D TFA in Dichloromethane Boc_Protected_D->Reagents_D Deprotected 4-Methyl-L-phenylalanine Reagents_D->Deprotected

Caption: Workflow for N-Boc protection and deprotection.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Cbz-4-methyl-L-phenylalanine

This protocol is adapted from general procedures for the Cbz protection of amino acids.[7][9]

  • Dissolution: Dissolve 4-methyl-L-phenylalanine (1 equivalent) in 1M sodium carbonate solution.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reagent: Add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate.

  • Acidification: Acidify the aqueous layer with 1M HCl to a pH of approximately 2, which will precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of N-Boc-4-methyl-L-phenylalanine

This protocol is based on standard methods for Boc protection of amino acids.[13][15][19]

  • Dissolution: Suspend 4-methyl-L-phenylalanine (1 equivalent) in a mixture of dioxane and water.

  • Basification: Add 1M sodium hydroxide solution until the amino acid dissolves and the solution becomes basic (pH 9-10).

  • Addition of Reagent: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify with a suitable acid (e.g., citric acid or KHSO₄ solution) to a pH of approximately 3. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Deprotection of N-Cbz-4-methyl-L-phenylalanine

This protocol follows the general procedure for catalytic hydrogenolysis.[7]

  • Dissolution: Dissolve N-Cbz-4-methyl-L-phenylalanine in a suitable solvent such as methanol or ethanol.

  • Addition of Catalyst: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Hydrogenation: Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.

Protocol 4: Deprotection of N-Boc-4-methyl-L-phenylalanine

This protocol is a standard procedure for acid-catalyzed Boc deprotection.[7]

  • Dissolution: Dissolve N-Boc-4-methyl-L-phenylalanine in dichloromethane.

  • Addition of Acid: Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt and can be used directly or neutralized.

Concluding Remarks

Both N-Cbz and N-Boc are highly effective and versatile protecting groups for the amine functionality of 4-methyl-L-phenylalanine. The decision of which to employ is primarily dictated by the stability of other functional groups within the molecule and the desired deprotection strategy.[7] The orthogonality of these two protecting groups is a powerful tool in the synthesis of complex peptides, allowing for selective deprotection and functionalization.[3][7] A thorough understanding of the chemical properties and reaction mechanisms of both the Cbz and Boc groups is paramount for the successful design and execution of synthetic routes in modern drug discovery and development.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.[Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.[Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.[Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • Reyes, N. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10145. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines.[Link]

  • J&K Scientific LLC. BOC Protection and Deprotection.[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection.[Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).[Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group.[Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 5(4), 841-846. [Link]

  • Zhang, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(2), 216-226. [Link]

  • Rowles, F., & Grogan, G. (2021). Developing deprotectase biocatalysts for synthesis. Chemical Science, 12(23), 7962-7973. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.[Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.[Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.[Link]

  • Al-Masum, M., & Ng, D. (2009). An Improved Preparation of 4-Hydroxymethyl-L-Phenylalanine. Synthetic Communications, 39(10), 1775-1782. [Link]

  • Organic Chemistry Portal. Protective Groups.[Link]

  • van der Veken, P. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14814-14828. [Link]

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal.[Link]

  • Bouklass, M., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 858905. [Link]

  • ResearchGate. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF.[Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6965-6985. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]

  • Goto, M., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes, 9(6), 1004. [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.[Link]

Sources

Validation

Validating the Enantiomeric Excess (ee) of N-Cbz-4-methyl-L-phenylalanine: A Comprehensive Analytical Guide

In the realm of peptide therapeutics and peptidomimetic drug design, the stereochemical fidelity of unnatural amino acid building blocks is paramount.1 [1] serves as a critical intermediate. Even trace amounts of the D-e...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of peptide therapeutics and peptidomimetic drug design, the stereochemical fidelity of unnatural amino acid building blocks is paramount.1 [1] serves as a critical intermediate. Even trace amounts of the D-enantiomer can drastically alter peptide conformation, enzymatic stability, and receptor binding affinity. As a Senior Application Scientist, I have found that accurately determining the enantiomeric excess (ee) of this synthesized L-enantiomer is a non-negotiable quality control step that requires a deep understanding of analytical mechanisms.

This guide objectively compares available analytical methodologies and provides a self-validating, field-proven protocol for determining the ee of N-Cbz-4-methyl-L-phenylalanine.

Mechanistic Causality: Why the N-Cbz Group?

Before selecting an analytical method, it is crucial to understand how the chemical structure of the analyte dictates its behavior. The N-Cbz (carboxybenzyl) protecting group is not just a synthetic necessity; it is an analytical asset:

  • Chromophore Addition : The benzyl ring of the Cbz group provides strong UV absorbance at 254 nm, enabling highly sensitive detection without the need for post-column derivatization.

  • Chiral Recognition : The carbamate linkage (-NH-CO-O-) acts as both a rigid hydrogen bond donor and acceptor. When paired with 2[2], the Cbz group engages in critical dipole-dipole interactions. Furthermore, the π−π stacking between the phenyl ring of the Cbz group, the p-tolyl group of the amino acid side chain, and the aromatic rings of the CSP ensures robust enantioseparation.

Objective Comparison of Analytical Alternatives

While several techniques can determine enantiomeric purity, they are not created equal. The table below compares the performance of Chiral HPLC against other common alternatives for N-protected amino acids.

Analytical MethodPrinciple of Chiral RecognitionResolution ( Rs​ )Sample PreparationCost & ThroughputRisk of Racemization
Chiral HPLC (Polysaccharide CSP) Transient diastereomeric complexation via H-bonds and π−π stacking.Excellent ( Rs​>1.5 )Minimal (Dissolve & Shoot)High initial column cost, fast throughput.None (Analyzed intact)
Chiral GC-MS Vapor-phase interactions with a chiral stationary phase (e.g., Chirasil-Val).GoodHigh (Requires esterification of free -COOH)Moderate cost, slower due to derivatization.Moderate (During esterification)
NMR (Mosher's Method) Covalent derivatization with a chiral agent to form permanent diastereomers.ModerateHigh (Reaction with chiral derivatizing agent)High reagent cost, low throughput.High (During coupling reaction)
Enzymatic Assay D-amino acid oxidase specificity.Poor-ModerateModerateLow cost, limited by enzyme specificity.None

The Verdict: Chiral HPLC utilizing a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is the gold standard. It avoids the esterification step required for GC and the covalent derivatization required for NMR, completely eliminating the risk of chemically inducing racemization during sample preparation [3].

Experimental Workflow Visualization

G Start Synthesized N-Cbz-4-methyl-L-Phe Prep Sample Preparation (Dissolve in Hexane/IPA/TFA) Start->Prep Racemate Racemic Standard (L/D mixture) Racemate->Prep System Suitability HPLC Chiral HPLC Separation (Polysaccharide CSP) Prep->HPLC Detect UV Detection (λ = 254 nm) HPLC->Detect Calc Integration & ee Calculation Detect->Calc

Workflow for chiral HPLC validation of enantiomeric excess.

Step-by-Step Methodology: A Self-Validating HPLC Protocol

Trustworthiness in analytical chemistry relies on self-validating systems. A single injection of an ostensibly pure sample is analytically meaningless without establishing system suitability. This protocol mandates the use of a racemic standard prior to sample analysis to definitively map retention times and prove column resolving power.

Materials & Chromatographic Conditions
  • Analytical Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Hexane / Isopropanol (IPA) / Trifluoroacetic acid (TFA) (85:15:0.1, v/v/v).

    • Causality Note: The non-polar hexane drives the analyte into the stationary phase, while IPA modulates elution strength. The addition of 0.1% TFA is a critical mechanistic choice: it suppresses the ionization of the free C-terminal carboxylic acid. Without this suppression, the analyte would exist in a dynamic equilibrium between ionized and unionized states, leading to severe peak tailing and artificially degraded resolution.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min at 25°C.

Step 1: System Suitability and Racemate Mapping
  • Preparation: Dissolve 1.0 mg of racemic N-Cbz-4-methyl-D,L-phenylalanine in 1.0 mL of the mobile phase. Sonicate for 2 minutes.

  • Injection: Inject 10 µL of the racemic mixture into the HPLC system.

  • Validation Check: You must observe two distinct peaks with a 1:1 area ratio. Calculate the resolution ( Rs​ ) between the L and D peaks. Proceed only if Rs​≥1.5 (baseline resolution). Document the exact retention times ( tR1​ and tR2​ ).

Step 2: Sample Preparation and Analysis
  • Preparation: Accurately weigh 1.0 mg of your synthesized N-Cbz-4-methyl-L-phenylalanine batch. Dissolve in 1.0 mL of the mobile phase and sonicate.

  • Injection: Inject 10 µL of the sample.

  • Self-Validation: The sum of the L and D peak areas in this sample run should roughly equal the total area of the racemate run (normalized for concentration). If the total area is significantly lower, the analyte may be irreversibly binding to the column, indicating a need for column flushing or mobile phase adjustment.

Step 3: Data Integration and ee Calculation
  • Integrate the area under the curve (AUC) for the major peak (L-enantiomer) and any detectable minor peak at the D-enantiomer's mapped retention time.

  • Calculate the enantiomeric excess using the standard formula:

    %ee=(AUCL​+AUCD​AUCL​−AUCD​​)×100

By strictly adhering to this protocol, researchers can confidently report the enantiomeric purity of N-Cbz-4-methyl-L-phenylalanine, ensuring downstream success in complex peptide syntheses [4].

References

  • N-Cbz-4-methyl-L-phenylalanine - Advanced ChemBlocks, AChemBlock,
  • Enantiomer separation of N-t-BOC and N-CBZ α-amino acids and their esters on polysaccharide derived chiral stationary phases, ResearchG
  • Application Notes: N-Carbobenzoxy-DL-norvaline as a Chiral Resolving Agent, Benchchem,
  • Cross-Linked Crystals of Subtilisin: Versatile Catalyst for Organic Synthesis, ACS Public

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-Cbz-4-methyl-L-phenylalanine

As a novel derivative of phenylalanine, N-Cbz-4-methyl-L-phenylalanine is an important building block in peptidomimetic and drug discovery research. While specific hazard data for this compound is not widely documented,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel derivative of phenylalanine, N-Cbz-4-methyl-L-phenylalanine is an important building block in peptidomimetic and drug discovery research. While specific hazard data for this compound is not widely documented, a comprehensive safety strategy can be formulated by examining the data for structurally similar N-Cbz protected amino acids. This guide provides essential safety and logistical information, empowering researchers to handle this compound with confidence and minimize risk.

Hazard Identification and Risk Assessment

N-Cbz-4-methyl-L-phenylalanine is a white to off-white solid at room temperature. While no specific GHS classification is currently available for this compound, data from analogous substances such as N-Boc-4-methyl-L-phenylalanine and other Cbz-protected amino acids suggest a low acute toxicity profile.[1][2] However, as with any chemical of unknown toxicity, it is prudent to treat it as potentially hazardous.

Potential Health Effects:

  • Inhalation: May be harmful if inhaled as a dust, potentially causing respiratory tract irritation.[1]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]

  • Eye Contact: May cause eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids[1]

Personal Protective Equipment (PPE): A Multi-Layed Defense

A robust PPE strategy is fundamental to minimizing exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection TypeSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133 standards). A face shield may be appropriate for splash hazards.Protects eyes from airborne dust particles and accidental splashes of solutions.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile rubber is recommended).Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[3]
Body Protection Standard laboratory coat. For tasks with significant potential for dust generation, coveralls should be considered.Protects skin and personal clothing from contamination.[3]
Respiratory Protection For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.Prevents inhalation of fine dust particles. Engineering controls are the primary means of exposure reduction.[3]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: New Procedure with N-Cbz-4-methyl-L-phenylalanine Assess_Procedure Assess Procedure: - Weighing/Transfer - Dissolution - Reaction Setup/Monitoring Start->Assess_Procedure Assess_Quantity Assess Quantity: - Milligrams - Grams - Kilograms Assess_Procedure->Assess_Quantity Add_Face_Shield Add Face Shield Assess_Procedure->Add_Face_Shield Splash Risk (Dissolution) Assess_Dust Potential for Dust Generation? Assess_Quantity->Assess_Dust Base_PPE Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat Assess_Dust->Base_PPE Low Use_Fume_Hood Work in a Fume Hood Assess_Dust->Use_Fume_Hood High Proceed Proceed with Experiment Base_PPE->Proceed Add_Face_Shield->Base_PPE Add_Respirator Consider Respiratory Protection (e.g., N95/FFP2) Add_Respirator->Base_PPE Use_Fume_Hood->Add_Respirator

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of N-Cbz-4-methyl-L-phenylalanine.

3.1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer of the solid, a chemical fume hood is strongly recommended.[4]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible.

3.2. Handling Protocol:

  • Preparation: Before beginning work, ensure the work area is clean and uncluttered. Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Transfer: To minimize dust generation, perform all weighing and transfer operations within a fume hood or a designated containment area.[3] Keep the container tightly closed when not in use.[3]

  • Dissolution: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3] Clean the work area to prevent contamination.[3]

  • Doffing PPE: Remove gloves first, avoiding contact with the outer surface. Then, remove your lab coat and eye/face protection.

Disposal Plan: Waste Management Protocol

Proper disposal of N-Cbz-4-methyl-L-phenylalanine and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Classification: This material should be treated as chemical waste.

  • Containment: Collect waste solid and any contaminated disposables (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[1] Do not allow the product to enter drains.[1]

Disposal_Workflow Start Waste Generated: - Unused Compound - Contaminated PPE - Contaminated Labware Segregate Segregate Waste Streams Start->Segregate Label Label Waste Container: - 'Chemical Waste' - 'N-Cbz-4-methyl-L-phenylalanine' Segregate->Label Store Store in a Designated, Secure Area Label->Store Dispose Dispose via Institutional Environmental Health & Safety (EHS) Program Store->Dispose

Emergency Procedures

5.1. Spills:

  • Small Spill: In the event of a small spill, avoid dust formation.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1]

  • Large Spill: For a large spill, evacuate the area and prevent the entry of unnecessary personnel. Wearing appropriate PPE, sweep up the material and shovel it into suitable containers for disposal.[1] Do not allow the product to enter drains.[1]

5.2. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

In all cases of exposure, seek medical attention and show the safety data sheet for the compound or a similar compound to the medical professional.

By adhering to these guidelines, researchers can confidently and safely incorporate N-Cbz-4-methyl-L-phenylalanine into their synthetic workflows, advancing scientific discovery while prioritizing personal and environmental safety.

References

  • NextSDS. N-Cbz-4-methyl-L-phenylalanine — Chemical Substance Information. [Link]

  • AAPPTec, LLC. Safety Data Sheet: Boc-Phe(4-Me)-OH. [Link]

  • PubChem. 4-Carboxymethylphenylalanine. [Link]

  • PubMed. Effects of N-(4-methylbenzylthiocarbonyl)-L-phenylalanine (KF 1492), a New Phenylalanine Derivative on Lipid Synthesis in Vivo, Inhibition of Hepatic Cholesterol Synthesis and 3-hydroxy-3-methylglutaryl-Co A Reductase. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cbz-4-methyl-L-phenylalanine
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